Chromate
Description
Overview of Chromate (B82759) in Chemical Sciences
This compound is an oxoanion of chromium with the chemical formula CrO₄²⁻. In this ion, chromium exists in the +6 oxidation state, which is the primary reason for its strong oxidizing properties. vedantu.comlibretexts.org The this compound ion has a distinct tetrahedral geometry, with a central chromium atom bonded to four oxygen atoms. vedantu.com Salts containing this ion are referred to as chromates and are typically characterized by their bright yellow color. collegedunia.com
In aqueous solutions, the this compound ion can exist in equilibrium with the dithis compound ion (Cr₂O₇²⁻). This equilibrium is highly dependent on the pH of the solution. vedantu.com In alkaline or neutral conditions, the yellow this compound ion is the predominant species. However, in acidic solutions, the equilibrium shifts to form the orange dithis compound ion. chemguide.co.uk This pH-dependent interconversion is a key aspect of this compound chemistry.
Rationale for Comprehensive Research on this compound Speciation and Reactivity
Comprehensive research into this compound speciation—the distribution of a chemical species in various forms—and its reactivity is imperative for several reasons. The different oxidation states of chromium, primarily the trivalent Cr(III) and the hexavalent Cr(VI) found in this compound, exhibit vastly different chemical behaviors and toxicological profiles. tandfonline.comjuniperpublishers.com While Cr(III) is considered an essential trace element for many organisms, Cr(VI) is known for its toxicity and carcinogenic properties. tandfonline.comjuniperpublishers.com
Understanding the factors that influence the speciation of chromium is crucial for assessing its environmental impact. tandfonline.comresearchgate.net The mobility and bioavailability of chromium in soil and water are directly linked to its chemical form. nih.gov For instance, Cr(VI) salts are generally more soluble in water than Cr(III) salts, which makes them more mobile in aquatic environments. researchgate.net Research into the redox reactions that govern the interconversion between Cr(III) and Cr(VI) is essential for developing effective remediation strategies for chromium-contaminated sites. jlakes.org The kinetics of these reactions can be influenced by various environmental factors, including pH, the presence of oxidizing or reducing agents, and complex formation with other ions or organic matter. tandfonline.com
Interdisciplinary Research Perspectives on this compound
The study of this compound extends beyond traditional chemistry into several other scientific disciplines, highlighting its interdisciplinary significance.
Materials Science : this compound compounds have long been used in corrosion protection. kluthe.com this compound conversion coatings are applied to metals like aluminum, zinc, and steel to create a passive layer that inhibits rust and improves paint adhesion. kluthe.comthermalspray.com The "self-healing" property of these coatings, where soluble this compound compounds can migrate to a scratch to re-passivate the exposed metal, is a significant area of research. vedantu.com However, due to the toxicity of hexavalent chromium, there is a strong drive in materials science to develop safer and more environmentally friendly alternatives. monash.edu
Environmental Science : A major focus of environmental research is the detection, quantification, and remediation of this compound contamination in soil and water. mdpi.com The development of advanced analytical techniques to accurately measure the different species of chromium at trace levels is a key challenge. tandfonline.comtandfonline.com Researchers are also exploring various remediation technologies, including the use of adsorbents to remove this compound from water and bioremediation approaches that utilize microorganisms to reduce toxic Cr(VI) to the less harmful Cr(III). mdpi.com
Geochemistry : In geochemistry, the study of this compound minerals provides insights into the geological processes that occur under highly oxidizing conditions. britannica.com this compound minerals are relatively rare in the Earth's crust. The primary ore of chromium is chromite (FeCr₂O₄), in which chromium exists in the +3 oxidation state. wikipedia.orgenergymining.sa.gov.au The formation of natural this compound minerals involves the oxidation of primary chromium-bearing minerals. britannica.com Understanding the geochemistry of chromium is also important for assessing the natural background levels of this element in different environments.
Data Tables
Table 1: Properties of the this compound Ion
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | CrO₄²⁻ | collegedunia.com |
| Molar Mass | 115.994 g/mol | collegedunia.com |
| Oxidation State of Chromium | +6 | collegedunia.com |
| Appearance (in salts) | Yellow | collegedunia.com |
| Geometry | Tetrahedral | vedantu.com |
| Odor | Odorless | collegedunia.com |
Table 2: Comparison of this compound and Dithis compound
| Property | This compound | Dithis compound | Reference |
|---|---|---|---|
| Chemical Formula | CrO₄²⁻ | Cr₂O₇²⁻ | wikipedia.org |
| Color | Yellow | Orange | chemguide.co.uk |
| Predominant pH | Alkaline/Neutral | Acidic | chemguide.co.uk |
Structure
2D Structure
Properties
IUPAC Name |
dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O/q;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065675 | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13907-45-4, 11104-59-9 | |
| Record name | Chromate (CrO42-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate (CrO42-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Biogeochemistry and Geochemical Cycling of Chromium Species
Spatial and Temporal Distribution of Chromate (B82759) in Environmental Compartments
The distribution of this compound in the environment varies across different compartments, including natural waters, soils, sediments, and the atmosphere. The spatial and temporal patterns of this compound are influenced by its source, mobility, and the prevailing environmental conditions that drive its transformation and retention. Evaluating the spatial and temporal distribution of pollutants in environmental compartments is crucial for assessing anthropogenic impact. nih.gov
Aqueous Phase Speciation and Transport Dynamics in Natural Waters
In natural waters, chromium exists in dissolved and particulate forms, with its speciation and transport dynamics significantly influenced by pH and redox potential. Cr(VI) is highly soluble and mobile in aqueous systems, posing a significant environmental hazard due to its toxicity. tubitak.gov.trleeds.ac.uk In typical surface waters with pH values greater than 7.0, this compound ions (CrO₄²⁻) are the dominant species of Cr(VI). tandfonline.comresearchgate.net At slightly lower pH values, around 6.0, hydrogen this compound ions (HCrO₄⁻) can also be present. tandfonline.com
The transport of contaminants like this compound in groundwater is controlled by processes including advection, dispersion, and reaction. libretexts.org While Cr(VI) is mobile in its dissolved state, chromium does not persist for extended periods in the dissolved phase in natural waters. It can be removed from the water column through precipitation or by binding to suspended particulate matter. tandfonline.com The subsequent sedimentation of these suspended particles can lead to the deposition of adsorbed chromium in bottom sediments. tandfonline.com
Reported chromium concentrations in surface waters typically range from low µg/l levels, often between 0.3 and 6 µg/l. pjoes.com However, higher concentrations can occur due to natural geological sources, such as the penetration of chromium-rich basal rocks by water, or from anthropogenic contamination. pjoes.com For instance, high concentrations of chromium have been observed in some rivers in Poland due to natural origins (e.g., the Bóbr: 1522 µg/l, the Nysa Łużycka: 846 µg/l, the Nysa Kłodzka: 89 µg/l) and anthropogenic anomalies (e.g., the Warta: 161 µg/l, the Radomka: 47 µg/l, the Bzura: 242 µg/l). pjoes.com Groundwater can also contain comparable chromium contents. pjoes.com Chromium concentration in seawater is generally an order of magnitude lower than in surface waters, typically ranging from 0.1 to 0.5 µg/l. pjoes.com
Solid Phase Interactions and Retention Mechanisms in Soils and Sediments
This compound interacts with solid phases in soils and sediments through various mechanisms, influencing its retention and mobility. These interactions include sorption by surface complexation, electrostatic interactions, and ion exchange. mdpi.com Minerals such as goethite, iron and aluminum hydrous oxides, and clay minerals are known to sorb Cr(VI). mdpi.comacs.org
The sorption of Cr(VI) onto solid surfaces is dependent on pH and can be reduced by the presence of competing anions like sulfate (B86663) and dissolved inorganic carbon. acs.org In materials like saprolites, retention involves both sorption and structural incorporation. mdpi.com
A key process enhancing the immobilization of Cr(VI) in solid phases is its reduction to Cr(III). mdpi.comunt.edu Unlike the mobile Cr(VI), Cr(III) is strongly retained in the solid phase through adsorption and precipitation. leeds.ac.ukepa.gov Cr(III) can precipitate as amorphous chromium hydroxide (B78521) or crystallize into forms like Cr(OH)₃·3H₂O or Cr₂O₃ under specific conditions. epa.gov The presence of Fe(III) can lead to the precipitation of trivalent chromium as a solid solution. epa.gov
Solid phase chromium in contaminated sediments has been found associated with secondary mineral phases, clay inclusions, and iron oxides, including magnetite which contains structural Fe(II). pnnl.gov Evidence of insoluble barium this compound minerals has also been observed. pnnl.gov Fe(II)-bearing minerals can play a role in facilitating the reduction of Cr(VI), which subsequently enhances the retention of the resulting Cr(III). mdpi.comacs.org
In contaminated soils, total chromium content can be significantly elevated compared to uncontaminated areas. researchgate.net Studies have shown that total chromium can accumulate at certain soil depths, such as 40–60 cm. researchgate.net Water-soluble Cr(VI) content can also be substantially higher in contaminated soils, and while it generally decreases with depth, it can remain at elevated levels even at significant depths, indicating a potential risk to groundwater. researchgate.net
Atmospheric Fluxes and Deposition Patterns
The atmosphere serves as a pathway for the transport and deposition of chromium, contributing to its distribution in environmental compartments. Chromium is a naturally occurring element found in volcanic dust and gases. nih.gov Atmospheric deposition of heavy metals, including chromium, occurs through both wet and dry deposition processes. ulpgc.escirad.frfrontiersin.orgmdpi.com
Atmospheric deposition fluxes can exhibit spatial and temporal variations. Seasonal patterns in deposition can be influenced by factors such as monsoon precipitation and dust events. ulpgc.escirad.frmdpi.com For example, summer months have shown higher depositions of some heavy metals due to monsoon precipitation patterns. ulpgc.esmdpi.com Annual variations in chromium deposition have been observed to be similar to those of PM10 concentrations. mdpi.com Chromium can be present in atmospheric aerosols in both fine and coarse particulate forms. mdpi.com Atmospheric fluxes contribute to the global cycling of elements. cirad.fr
Redox Transformations of Chromium in Natural Systems
Chromium undergoes significant redox transformations in natural systems, primarily between its trivalent (Cr(III)) and hexavalent (Cr(VI)) oxidation states. These transformations are critical in controlling chromium's mobility and toxicity in the environment. Cr(VI) is thermodynamically stable in aerobic environments, while Cr(III) is the stable form under anaerobic conditions. nih.govcdnsciencepub.compjoes.com However, the kinetics of the redox reactions between Cr(VI) and Cr(III) are often slow, allowing both species to coexist in environments where they are not the thermodynamically favored form. nih.govpjoes.com The interconversion between Cr(III) and Cr(VI) readily occurs in natural waters. gfredlee.com
Abiotic Reduction Mechanisms of Cr(VI)
Abiotic reduction is a significant process in the natural attenuation of Cr(VI), converting it to the less mobile and less toxic Cr(III). Various natural reductants present in the environment can facilitate this transformation, including dissolved species, adsorbed ions, mineral constituents, and organic matter. epa.gov Abiotic reduction of Cr(VI) is generally faster than biological reduction. regenesis.com
Key abiotic reducing species include dissolved ferrous iron (Fe(II)) and hydrosulfide (B80085) (HS⁻). cdnsciencepub.comgfredlee.com Reducing solid phases, such as ferrous and sulfide (B99878) minerals and minerals containing structural Fe(II), also contribute to Cr(VI) reduction. cdnsciencepub.com The reduction of Cr(VI) by S²⁻ or Fe²⁺ ions under anaerobic conditions can be nearly instantaneous. nih.gov In contrast, the reduction of Cr(VI) by organic matter in sediments and soils is typically a slower process and is subject to kinetic controls. nih.gov
The rate of Cr(VI) reduction by Fe(II) can be influenced by the specific forms of Cr(VI) present and by competing reactions, such as the oxidation of Fe(II) by dissolved oxygen. pjoes.com Under acidic conditions, Fe(II) generated from the reduction of Fe(III) by humic substances can rapidly reduce Cr(VI). researchgate.net Photochemical reduction of Cr(VI) can also occur in the presence of iron and dissolved organic matter in sunlit waters. nih.govresearchgate.net In this process, the rate-limiting step may be the photoreduction of Fe(III) to Fe(II) via a ligand-to-metal charge-transfer pathway or through the reduction of Fe(III) by reactive oxygen species formed from light absorption by dissolved organic matter. nih.govresearchgate.net
Role of Dissolved Organic Matter in this compound Reduction
Dissolved organic matter (DOM) plays a significant role in the abiotic reduction of Cr(VI) to Cr(III) in natural systems. Its high mobility and reactivity make it an important factor in Cr(VI) transformation. acs.org The effectiveness of DOM in reducing Cr(VI) is influenced by its content, source, type, electron-donating capacity, functional groups, and environmental conditions, such as pH and the presence of iron. acs.org
Increasing the concentration of DOM generally leads to enhanced Cr(VI) reduction. acs.org However, the rate of reduction is strongly dependent on pH, with a significant decrease observed as pH increases. acs.orgwhiterose.ac.uk Humic acids, a major component of DOM, are capable of reducing Cr(VI) across a range of pH values. whiterose.ac.uknih.gov The reduction reaction mediated by humic acids follows first-order kinetics with respect to Cr(VI) concentration and exhibits a partial order of approximately 0.5 with respect to the hydrogen ion concentration ([H⁺]). whiterose.ac.uknih.gov Studies have shown that humic acids extracted from peat can exhibit higher Cr(VI) reduction rates compared to other sources. whiterose.ac.uknih.gov
Specific functional groups within DOM act as electron donors for Cr(VI) reduction, with phenols, hydroxyl, and thiol groups identified as primary contributors. researchgate.net Quinones may also participate as intermediates in redox cycles, indirectly facilitating electron transfer. researchgate.net Carboxyl and carbonyl groups, while not primary reductants, tend to form complexes with chromium. researchgate.net
The mechanism of Cr(VI) reduction by humic acids is thought to involve the formation of a this compound ester, followed by an electron transfer decomposition step. whiterose.ac.uknih.gov This initial ester formation is rapid in acidic conditions but much less favorable in alkaline environments. whiterose.ac.uknih.gov
The presence of iron, specifically Fe(II/III), can significantly modify the properties of DOM through complexation or coprecipitation, thereby altering the pathways of Cr(VI) reduction by DOM. acs.orgresearchgate.net Under photochemical conditions, Fe(II) can also promote the formation of reactive oxygen species from small organic acids, which are effective reductants of Cr(VI). acs.orgresearchgate.net Photoreduction rates of Cr(VI) generally increase with increasing iron concentrations, but the type of DOM present can exert a greater influence on the kinetics. nih.govresearchgate.net For instance, DOM originating from terrestrial ecosystems may lead to higher photoreduction rates compared to DOM from predominantly autochthonous sources. nih.gov Furthermore, faster photoreduction rates have been correlated with DOM substrates that are larger and more aromatic. nih.gov
Reduction by Mineral Phases (e.g., Fe(II)-bearing minerals, Sulfides)
This compound (Cr(VI)) can be effectively reduced by various mineral phases containing reducing agents, particularly Fe(II)-bearing minerals and sulfides cdnsciencepub.comresearchgate.net. Minerals such as magnetite (Fe(II)Fe(III)₂O₄), ilmenite (B1198559) (Fe(II)Ti(IV)O₃), and siderite (Fe(II)CO₃) are recognized Cr(VI)-reducing agents in sediments cdnsciencepub.com. The reduction of Cr(VI) by Fe(II)-bearing minerals can lead to the formation of stable Cr-spinel precipitates, which immobilize the less mobile Cr(III) mdpi.com. However, the effectiveness of this reduction can be limited by physical barriers within the mineral matrix and the potential oxidation of Fe(II) to Fe(III) before it fully reacts with Cr(VI), potentially forming less stable intermediate phases mdpi.com.
Sulfide minerals also act as reductants for Cr(VI) in sediments cdnsciencepub.com. The reduction of Cr(VI) by sulfides can occur even under oxic conditions, although the rate may be slightly limited by the presence of oxygen cdnsciencepub.com. The low dissolution of Fe sulfides at pH > 5 makes them reservoirs of Fe(II) and S(-II), contributing to Cr(VI) reduction cdnsciencepub.com. Organic ligands can enhance the reduction of Cr(VI) by sulfide minerals by removing surface oxides and potentially creating new surface sites cdnsciencepub.com.
Photo-Induced Redox Pathways
Light can influence the redox transformations of chromium species in the environment, particularly in aquatic systems and on mineral surfaces researchgate.netresearchgate.net. Photo-induced electron transfer processes can lead to the reduction of Cr(VI) or the oxidation of Cr(III) researchgate.net. For instance, in the presence of electron donors like oxalate, photo-induced electron transfer can produce Cr(V) species from Cr(VI), which can then be further reduced to Cr(III) researchgate.net. Conversely, photo-induced processes involving Cr(III) complexes can yield Cr(II) species and oxidized ligands researchgate.net. Cr(II) is highly unstable and can be oxidized by oxygen or hydroxide, potentially leading to the formation of Cr(VI) under specific conditions researchgate.net. The net photoconversion of Cr(III) to Cr(VI) is considered essential for certain environmental processes, with efficiency depending on factors like the presence of electron donors, oxygen concentration, and pH researchgate.net.
Microbial-Mediated Chromium Biotransformations
Microorganisms play a significant role in the biogeochemical cycling of chromium through various biotransformation processes, including reduction, metabolic pathways, and resistance mechanisms microbiologyjournal.orgnih.govopenbiotechnologyjournal.com. Bioremediation strategies leveraging these microbial capabilities are being explored for cleaning up chromium-contaminated environments microbiologyjournal.orgnih.govnih.gov.
Enzyme-Catalyzed this compound Reduction (e.g., this compound Reductases)
Microbial reduction of Cr(VI) to Cr(III) is a key detoxification mechanism nih.govmicrobiologyjournal.orgmdpi.com. This process is often catalyzed by enzymes known as this compound reductases (ChrR) nih.govmdpi.comoup.com. These enzymes mediate the transfer of electrons from electron donors, such as NAD(P)H, to Cr(VI) mdpi.comoup.com. This compound reductases can be located in the cytoplasm or bound to the bacterial membrane mdpi.com.
Several types of this compound reductases have been identified in various bacterial species mdpi.comoup.com. For example, ChrR from Pseudomonas putida is a soluble flavin mononucleotide-binding enzyme that catalyzes the NADH-dependent reduction of Cr(VI) to Cr(III) oup.com. The reaction mechanism can involve one- and two-electron transfers, potentially forming unstable Cr(V) intermediates mdpi.comoup.com. Another this compound reductase, YieF (now also called ChrR) from Escherichia coli, has a different mechanism involving an obligatory four-electron reduction of this compound oup.com. The enzymatic reduction of Cr(VI) can sometimes generate reactive oxygen species (ROS), although some reductases are associated with less ROS production oup.comfrontiersin.org.
Microbial Metabolic Pathways Driving Chromium Cycling
Beyond direct enzymatic reduction, microbial metabolic activities can indirectly influence chromium cycling by altering environmental conditions and producing reductants stanford.edumicrobiologyjournal.org. Microorganisms can use Cr(VI) as a terminal electron acceptor in their respiratory chains under anaerobic conditions mdpi.comresearchgate.net. Dissimilatory iron-reducing bacteria (DIRB) and sulfate-reducing bacteria (SRB), through their respiration, can generate Fe(II) and sulfides (H₂S), respectively, which are effective abiotic reductants for Cr(VI) stanford.edumicrobiologyjournal.orgacs.org. This highlights a coupled biotic-abiotic pathway for this compound reduction and immobilization stanford.edu.
Mechanisms of Microbial Resistance to this compound
Microorganisms have developed various mechanisms to tolerate and resist the toxic effects of this compound nih.govnih.govoup.comresearchgate.net. These mechanisms include:
This compound Efflux: Some bacteria possess efflux pumps, such as the ChrA transporter, that actively transport this compound ions out of the cell cytoplasm, reducing intracellular this compound concentration nih.govmicrobiologyjournal.orgresearchgate.net. This is an energy-dependent process nih.gov.
Reduction: As discussed, the enzymatic reduction of Cr(VI) to the less toxic Cr(III) is a primary resistance mechanism nih.govmicrobiologyjournal.orgresearchgate.net.
Biosorption and Bioaccumulation: Microorganisms can sequester Cr(VI) on their cell surfaces (biosorption) or take it up into their cells (bioaccumulation) microbiologyjournal.orgnih.gov. Biosorption is a passive process, while bioaccumulation is energy-dependent microbiologyjournal.org. Dead microbial biomass can also be effective in biosorption microbiologyjournal.org.
Protection against Oxidative Stress: this compound can induce oxidative stress within cells nih.govmdpi.com. Resistant microorganisms may activate enzymes involved in detoxifying ROS, such as catalase and superoxide (B77818) dismutase nih.govmdpi.com.
DNA Repair: Cr(VI) can cause DNA damage nih.govnih.gov. Microorganisms may employ DNA repair systems to counteract these effects nih.govmdpi.com.
These resistance mechanisms enable microorganisms to survive in chromium-contaminated environments and contribute to the natural attenuation or bioremediation of this compound pollution microbiologyjournal.orgnih.gov.
Isotopic Systematics of Chromium in Geochemical Tracers
The stable isotopic composition of chromium has emerged as a valuable tool for tracing chromium sources, transformations, and cycling in environmental systems usgs.govresearchgate.netresearchgate.netcambridge.org. Chromium has four stable isotopes: ⁵⁰Cr, ⁵²Cr, ⁵³Cr, and ⁵⁴Cr, with ⁵²Cr being the most abundant researchgate.netyale.edu.
Redox reactions, particularly the reduction of Cr(VI) to Cr(III), are the primary processes that cause significant fractionation of chromium isotopes in nature researchgate.netresearchgate.netyale.edu. During Cr(VI) reduction, lighter isotopes (e.g., ⁵²Cr) are preferentially incorporated into the reduced Cr(III) phase, leaving the remaining Cr(VI) pool enriched in heavier isotopes (e.g., ⁵³Cr) researchgate.netyale.edu. The magnitude of this isotopic fractionation (expressed as δ⁵³Cr) can vary depending on the specific reaction mechanism and environmental conditions researchgate.net.
Chromium isotope ratios (δ⁵³Cr) can be used to:
Trace Cr(VI) Reduction: Shifts in δ⁵³Cr values can indicate the occurrence and extent of Cr(VI) reduction in groundwater and other environmental compartments researchgate.netyale.eduunina.it.
Identify Cr Sources and Transport Pathways: Isotopic signatures can help distinguish between natural and anthropogenic chromium sources and track their movement through riverine and estuarine systems researchgate.netyale.edu.
Reconstruct Past Redox Conditions: In geological archives, chromium isotope variations can serve as a proxy for reconstructing the oxygenation history of the Earth's atmosphere and oceans researchgate.netcambridge.org.
While redox processes are the main drivers of chromium isotope fractionation, non-redox processes are generally considered to cause negligible fractionation researchgate.netyale.edu. This makes the chromium isotope system a powerful and relatively specific redox tracer yale.edu.
Adsorption, Desorption, and Mobility of this compound
The mobility of this compound in soil and groundwater is largely controlled by adsorption-desorption processes uok.ac.intandfonline.com. Adsorption is the process by which this compound ions adhere to the surface of solid materials, while desorption is the release of adsorbed ions back into the surrounding solution. These processes are critical in determining the concentration of this compound in the aqueous phase and thus its potential for transport.
Surface Complexation Models for this compound Adsorption
Surface complexation models (SCMs) are powerful tools used to quantitatively describe and predict the adsorption of ions, including this compound, onto mineral surfaces as a function of varying environmental conditions such as pH, concentration, and competing ions researchgate.netascelibrary.org. These models consider the formation of surface complexes between the adsorbate (this compound) and reactive sites on the adsorbent surface researchgate.netascelibrary.org.
Studies have applied SCMs, such as the Basic Stern and the charge-distribution multisite complexation (CD-MUSIC) frameworks, to model this compound adsorption on various minerals, particularly iron oxides like ferrihydrite and goethite researchgate.netresearchgate.netnih.gov. These models help in understanding the mechanisms of this compound binding, which can involve the formation of both monodentate and bidentate inner-sphere surface complexes with surface hydroxyl groups on minerals researchgate.netascelibrary.orgresearchgate.net.
Research using SCMs has indicated that while a single set of parameters may not universally describe this compound adsorption across diverse datasets, unified equilibrium constants can be extracted by accounting for total site dependencies, such as surface area and surface coverages researchgate.netnih.gov. Spectroscopic techniques, such as Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, and X-ray absorption spectroscopy, are often coupled with SCMs to provide insights into the nature of the surface complexes formed nih.gov. For instance, studies on ferrihydrite and birnessite have utilized these techniques to support SCM predictions regarding inner-sphere complexation nih.gov.
Influence of Geochemical Parameters on this compound Mobility
Several geochemical parameters significantly influence the adsorption, desorption, and consequently, the mobility of this compound in the environment.
pH: pH is a critical factor controlling this compound adsorption. This compound adsorption is generally stronger under acidic conditions and decreases as pH increases tubitak.gov.treuropa.eubibliotekanauki.pl. This is because at lower pH values, mineral surfaces tend to have a more positive charge, which favors the electrostatic attraction of the negatively charged this compound and hydrogen this compound anions europa.eubibliotekanauki.pl. As pH increases, the surface charge becomes less positive or even negative, leading to reduced electrostatic attraction and decreased adsorption europa.eubibliotekanauki.pl.
Ionic Strength: Ionic strength can also influence this compound adsorption, particularly on variable charge soils researchgate.net. The effect of ionic strength is complex and depends on the pH relative to the point of zero salt effect (PZSE) of the soil researchgate.net. At pH values higher than the PZSE, increasing ionic strength can make the soil particle surface charge more negative but can also increase the number of cations in the adsorption plane, making the potential at the adsorption plane less negative and potentially enhancing this compound adsorption researchgate.net. Conversely, at pH values lower than the PZSE, increasing ionic strength can increase the soil surface charge, but an increase in anions in the adsorption plane can reduce the potential at the adsorption plane, leading to lower this compound adsorption researchgate.net.
Organic Matter: The presence of organic matter can influence this compound mobility. While some studies focus on the interaction of organic matter with cationic metals bibliotekanauki.plmdpi.com, the role of organic matter in this compound (anionic) adsorption is also investigated. Organic matter can compete for adsorption sites or form complexes with chromium species, affecting their behavior bibliotekanauki.plmdpi.com. Some research suggests that higher levels of organic carbon may block mineral sites that oxidize Cr(III), potentially influencing Cr(VI) formation and mobility europa.eu. Biochar, a form of organic amendment, has been found to enhance the adsorption of chromium on soil in some studies tandfonline.comresearchgate.net.
Competing Anions: The presence of other anions in the solution can compete with this compound for adsorption sites on mineral surfaces, thereby reducing this compound adsorption and increasing its mobility pnnl.gov. Sulfate, in particular, has been shown to suppress this compound adsorption pnnl.gov.
Column and Field Studies on this compound Transport
Column and field studies provide valuable insights into the transport and fate of this compound under more realistic conditions compared to batch experiments.
Column experiments, often using packed soil or sediment columns, are used to simulate the one-dimensional transport of solutes through porous media psu.eduresearchgate.net. These studies allow for the investigation of factors such as flow velocity, soil characteristics, and the influence of biogeochemical processes on this compound migration psu.edu. For example, column studies have shown that this compound transport is slightly retarded compared to non-reactive tracers, indicating some degree of interaction with the solid phase tubitak.gov.tr. The degree of retardation can be influenced by factors like water content in unsaturated soils researchgate.netgeoscienceworld.org.
Data from column experiments can be used to determine parameters such as the distribution coefficient (Kd) and retardation factor (R), which quantify the extent of adsorption and the delay in solute transport due to adsorption tubitak.gov.trresearchgate.net. Studies have found that Kd values obtained from column studies can sometimes differ from those obtained in batch experiments tubitak.gov.tr.
Field studies involve monitoring this compound concentrations and transport in contaminated sites under natural hydrogeological and geochemical conditions unibe.chresearchgate.net. These studies are crucial for validating laboratory findings and understanding the complex interactions that govern this compound behavior in situ unibe.chusgs.gov. Field tests have been conducted to evaluate the effectiveness of remediation technologies, such as permeable reactive barriers containing zero-valent iron, in reducing and immobilizing this compound in contaminated groundwater researchgate.net. Reactive transport models, which integrate hydrological flow and biogeochemical reactions, are often used to interpret field data and predict the long-term behavior of this compound plumes unibe.chusgs.govepa.gov. Field studies have highlighted the importance of site-specific conditions, including redox zones and the heterogeneous distribution of reactive minerals, in controlling this compound attenuation unibe.chusgs.gov.
Studies using stable chromium isotope ratios in groundwater and subsoil samples in field settings have been applied to track field-scale Cr(VI) reduction, providing further evidence of natural attenuation processes unibe.ch.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 24461 wikipedia.org |
| Dithis compound | 24503 wikipedia.org |
| Chromic acid | 24425 wikipedia.org |
| Strontium this compound | 24599 wikipedia.org |
| Barium this compound | 25136 fishersci.se |
| Cesium this compound | 61613 americanelements.com |
| Potassium dithis compound | 24502 nih.gov |
| Iron(III) dithis compound | 61500 easychem.org |
| Cobalt(II) this compound | 61614 fishersci.no |
Data Tables
While the search results provide qualitative descriptions and some specific values (like Kd or half-lives), comprehensive, ready-to-format data tables with multiple data points suitable for direct inclusion are limited. However, based on the descriptions, we can summarize some findings in a structured format.
Table 1: Summary of this compound Adsorption Dependence on pH
| pH Condition | General Adsorption Trend | Reference |
| Acidic | Stronger adsorption | tubitak.gov.treuropa.eubibliotekanauki.pl |
| Alkaline | Decreased adsorption | europa.eubibliotekanauki.pl |
Table 2: Example Column Study Findings (Puchack Well Field)
| pH | Partial this compound Breakthrough (Pore Volumes) | Mobile Cr(III) Observed? | Fe(II) Mobilized (pH 4.5 vs 7.0) | Reference |
| 4.5 | 170 | No | 3.6 to 10.5% | pnnl.govepa.gov |
| 5.3 | 170 | No | Not specified | pnnl.govepa.gov |
| 6.2 | 280 | No | Not specified | pnnl.govepa.gov |
| 7.0 | 340 | No | 0.1 to 0.35% | pnnl.govepa.gov |
Note: Data extracted from descriptions; precise numerical data points for all conditions were not consistently available across snippets.
Table 3: Natural this compound Reduction Half-Lives in Puchack Sediments
| Sediment Type | This compound Reduction Half-Life | Reference |
| Seven different aquifer units | 0.3 to 3.1 years | pnnl.govepa.gov |
| Three selected sediments | 49 hours to ~3000 hours | pnnl.govepa.gov |
Note: Data extracted from descriptions.
Advanced Remediation Technologies for Chromate Contamination
Chemical and Physical-Chemical Treatment Approaches
Chemical and physical-chemical methods focus on altering the chemical state or physical location of chromate (B82759) to mitigate its harmful effects.
Reductive immobilization is a widely studied approach for Cr(VI) remediation, primarily relying on the reduction of Cr(VI) to Cr(III), which then precipitates as insoluble chromium hydroxides or oxides, thereby reducing its mobility. Zero-valent iron (ZVI) is a commonly used reductant for this purpose. clu-in.orgd-nb.info The reaction typically involves the transfer of electrons from Fe⁰ to Cr(VI), leading to the formation of Cr(III) and Fe²⁺/Fe³⁺. The resulting Cr(III) can co-precipitate with iron (hydr)oxides, further enhancing immobilization. clu-in.orgd-nb.info
Research has demonstrated the effectiveness of ZVI nanoparticles for in situ reductive immobilization of Cr(VI) in water and soil. Batch kinetic tests showed that ZVI nanoparticles could rapidly reduce Cr(VI), with the extent of reduction increasing with higher ZVI dosages. For instance, increasing the ZVI dosage from 0.04 to 0.12 g/L increased Cr(VI) reduction from 24% to 90% in water containing 34 mg/L Cr(VI). nih.gov In soil, ZVI nanoparticle amendment reduced the leachability of preloaded Cr by nearly 50% in batch tests. nih.gov Column experiments further indicated that stabilized ZVI nanoparticles are highly deliverable in soil and can significantly reduce the leachability of total Cr. nih.gov
Other reductants have also been explored for this compound remediation, including ferrous iron (Fe²⁺), sodium dithionite, sulfide (B99878) salts (such as calcium polysulfide), and hydrogen sulfide. clu-in.org These reductants facilitate the conversion of Cr(VI) to Cr(III), leading to immobilization through precipitation or co-precipitation. clu-in.org Hydrazine has also shown effectiveness in reducing Cr(VI) in contaminated soil, achieving nearly complete reduction within a few hours under neutral pH conditions. tandfonline.com Sonication can further accelerate the reduction process when used in conjunction with hydrazine. tandfonline.com
The effectiveness of reductive immobilization can be influenced by various factors, including pH, the presence of other solutes, and the surface properties of the reductant. For example, while ZVI can reduce Cr(VI) at high pH, other solutes present in complex matrices like chromite ore processing residue (COPR) leachate can precipitate on the iron surface and reduce its capacity for Cr(VI) reduction. acs.org
Precipitation and co-precipitation techniques involve the formation of solid chromium compounds or the incorporation of chromium into the structure of other solid phases, thereby removing it from the aqueous phase. This often follows the reduction of Cr(VI) to Cr(III), as Cr(III) is less soluble and readily forms precipitates like Cr(OH)₃.
Sorbent materials play a crucial role in enhancing precipitation and co-precipitation processes. These materials can provide surfaces for adsorption and nucleation sites for precipitate formation. Various sorbents have been investigated for their ability to remove this compound through precipitation and co-precipitation mechanisms.
Biogenic iron precipitates, produced by microbial consortia, have been utilized as adsorbents for this compound. These precipitates can effectively remove this compound from polluted water, with optimal adsorption often occurring at specific pH values (e.g., pH 4). mdpi.com At this pH, HCrO₄⁻ ions are attracted to the positively charged surface of the biogenic iron compounds. mdpi.com
Layered double hydroxides (LDHs) are another class of materials explored for this compound removal through adsorption and potential co-precipitation. nih.gov Modified bentonite-based granular sorbents, prepared by co-precipitation with polyhydroxocations of aluminum and iron (III), have shown enhanced adsorption properties for bithis compound anions. mdpi.com Porous amorphous barium silicate (B1173343) has also been investigated as a sorption-reagent material for Cr(VI) removal, where nanodispersed barium this compound precipitate can form within the porous matrix. researchgate.net
Studies on the co-precipitation of chromates with ferrihydrite have shown that this method can achieve higher sorption densities compared to simple adsorption. novanet.caresearchgate.net The mechanism can involve both outer-sphere and inner-sphere surface complexation, with the formation of bidentate binuclear CrFe bonds at higher Cr/Fe molar ratios, leading to the expansion of the ferrihydrite structure. novanet.caresearchgate.net
Electrokinetic remediation (EKR) is a technique that utilizes an electric field to mobilize and remove contaminants from soil and sludge. In the case of this compound, which typically exists as anionic species (CrO₄²⁻, HCrO₄⁻) in contaminated environments, EKR can drive these anions towards the anode through electromigration. nih.govascelibrary.com
EKR has been applied for the removal of Cr(VI) from contaminated soil and sludge. Studies have shown that the efficiency of this compound removal by EKR is influenced by factors such as the applied voltage, current, pH, and the type of purging solutions used as anolyte and catholyte. mdpi.comresearchgate.net For example, increasing the voltage can enhance Cr(VI) remediation through electromigration. ascelibrary.com Maintaining the pH in the anodic reservoir can also promote the release of Cr(VI) from the soil and facilitate its adsorption onto an adsorbent. nih.gov
Bench-scale experiments on chromium removal from polluted sludge using EKR with a membrane-based technique showed varying removal efficiencies depending on the catholyte used. Using distilled water as the catholyte resulted in average total chromium removal efficiencies of 47.6% and 58.6%, while using acetic acid increased the efficiencies to 74.4% and 79.6%. mdpi.com Another study on Cr-contaminated soil using 0.1 M citric acid as both anolyte and catholyte with a fixed voltage gradient of 1 V/cm achieved a total chromium removal efficiency of 76% over 200 hours. researchgate.net Pre-acidification of soil with citric acid has also been shown to significantly enhance the electrokinetic removal efficiency of both total chromium and Cr(VI). tandfonline.com
The effectiveness of EKR for chromium removal is higher when chromium exists as Cr(VI). ascelibrary.com The mobility of metal ions in soil during EKR is influenced by factors such as the form of chromium, the presence of co-contaminants, and the soil's chemical composition. ascelibrary.com
Permeable Reactive Barriers (PRBs) are in situ remediation systems designed to intercept contaminant plumes in groundwater and remove or transform the contaminants as the groundwater flows through a reactive material installed in the subsurface. enviro.wikioapen.org For this compound containment, PRBs typically utilize reactive materials that can reduce Cr(VI) to Cr(III) and/or adsorb this compound species.
Zero-valent iron (ZVI) is a common reactive material used in PRBs for this compound remediation due to its ability to reductively immobilize Cr(VI). clu-in.orgacs.org The design of ZVI-based PRBs for this compound involves considering factors such as the longevity of the reactive material, the hydrogeology of the site, and the nature of the contaminant plume. mdpi.com While ZVI PRBs have shown effectiveness, their long-term performance, particularly regarding hydraulic conductivity, is an area of ongoing research. mdpi.com The precipitation of iron corrosion products and chromium precipitates within the barrier can potentially reduce permeability over time. mdpi.com
Other reactive materials and designs for PRBs have also been explored. For instance, a study on a chromite ore processing residue site investigated the use of ZVI in a PRB to immobilize leaching Cr. acs.org The study highlighted that while Cr(VI) reduction by ZVI occurs at hyperalkaline pH, other solutes in the leachate can limit the design life of the barrier by causing surface precipitation on the iron. acs.org The introduction of substrates to stimulate microbial reduction within a PRB can also create reducing conditions favorable for the remediation of dissolved metal contamination like chromium. clu-in.org Field tests have demonstrated the feasibility of microbially induced this compound reduction in the field, contrasting with chemical reduction processes which showed substantial differences between lab and field results in one study. cdmsmith.com
The design of PRBs involves estimating parameters based on laboratory and column studies and establishing a long-term monitoring network to evaluate performance. oapen.org The thickness of the barrier is a critical design parameter influenced by hydrogeological and contaminant characteristics. oapen.org
Biotechnological and Bioremediation Strategies
Biotechnological and bioremediation strategies leverage the metabolic capabilities of microorganisms or their enzymes to detoxify or immobilize this compound.
Microorganisms, particularly bacteria, have demonstrated significant potential for detoxifying Cr(VI) through various mechanisms, including biotransformation (reduction), biosorption, and bioaccumulation. microbiologyjournal.org The most common mechanism is the reduction of toxic Cr(VI) to less toxic Cr(III). microbiologyjournal.orgnih.gov This reduction can occur directly or indirectly and often depends on the availability of an electron donor. microbiologyjournal.org
Numerous studies have isolated and characterized this compound-resistant and reducing bacteria from various environments, including estuaries and contaminated soils. nih.govresearchgate.netinnspub.netfrontiersin.org These bacteria can reduce Cr(VI) under both aerobic and anaerobic conditions. nih.gov For example, Staphylococcus sp. isolates from an estuary were able to remove 100% of Cr(VI) at concentrations of 20 and 50 µg/mL within 4 and 10 days, respectively, in batch experiments. nih.gov Bacillus sphaericus has also been evaluated for Cr(VI) reduction, with immobilized cells showing better reduction efficiency compared to free cells. scielo.br Complete reduction of 20 µM Cr(VI) was achieved with a cell density of 10¹⁰ cells/mL within 24 hours using immobilized B. sphaericus. scielo.br
Microbial reduction of Cr(VI) often leads to the immobilization of the resulting Cr(III). Studies using granular biofilms comprising mixed microbial consortia have shown the reduction of soluble Cr(VI) to Cr(III), which was then immobilized with phosphate (B84403) on the biomass, likely as Cr(III) phosphate. nih.gov Dissimilatory iron-reducing bacteria can also promote this compound reduction through a coupled biotic-abiotic pathway where Fe(II) produced during iron respiration catalyzes the reduction of Cr(VI). acs.org This process can result in the sequestration of Cr(III) in the solid phase. acs.org
Microbial mats have also been shown to remove Cr(VI) through sequestration and/or precipitation, either by surface adsorption or by altering the surrounding chemical environment. frontiersin.org While some studies indicate that increased pH can decrease Cr(VI) removal and adsorption by microbial strains, photosynthetic activities in microbial mats can increase pH, suggesting complex interactions. frontiersin.org
Enzymes, specifically this compound reductases, produced by bacteria play a key role in the detoxification process. innspub.netmdpi.com Immobilized bacterial cells or isolated this compound reductase enzymes can be used in bioreactors for continuous treatment of chromium-containing wastewater. researchgate.netmdpi.com An immobilized Ochrobactrum sp. biosystem and an immobilized this compound reductase biosystem demonstrated effectiveness in treating actual chromium-containing wastewater, with the enzyme biosystem exhibiting high removal efficiency over a wide temperature range. mdpi.com
Bioremediation approaches can utilize various carbon sources as electron donors to facilitate Cr(VI) reduction. microbiologyjournal.org Some this compound-resistant bacteria can utilize industrial waste like sugarcane bagasse for Cr(VI) detoxification. microbiologyjournal.org However, high concentrations of Cr(VI) can inhibit microbial activity and reduction efficiency. microbiologyjournal.org
Immobilization of microbial cells in matrices like PVA-alginate can enhance this compound reduction efficiency and allow for the reuse of the biomass in bioremediation systems. researchgate.netscielo.brneptjournal.com
Here is a data table summarizing some research findings on this compound remediation:
| Remediation Technology | Material Used | Contaminant Matrix | Key Finding / Removal Efficiency | Source |
| Reductive Immobilization | Stabilized ZVI Nanoparticles | Water | 90% Cr(VI) reduction at 0.12 g/L ZVI dosage (initial 34 mg/L Cr(VI)) | nih.gov |
| Reductive Immobilization | Stabilized ZVI Nanoparticles | Sandy Loam Soil | Reduced TCLP leachability of Cr by 90% | nih.gov |
| Reductive Immobilization | CMC-stabilized Fe⁰ Nanoparticles | Chromium-contaminated soil | 81% Cr(VI) reduction with increased Fe⁰ and FYM | d-nb.info |
| Reductive Immobilization | Hydrazine | Cr(VI)-contaminated soil | Nearly complete Cr(VI) reduction within 3 hours at neutral pH | tandfonline.com |
| Precipitation and Co-precipitation | Biogenic Iron Precipitates | Electroplating Wastewater | Optimal this compound adsorption at pH 4 | mdpi.com |
| Precipitation and Co-precipitation | Mg-Al-layered bimetallic hydroxides (LDHs) | Wastewater | Adsorption capacity up to 68 mg/g; 95% removal rate for Cr(VI) | mdpi.com |
| Precipitation and Co-precipitation | Porous Amorphous Barium Silicate | Aqueous Solutions | Dynamic capacity ≈ 70 mg of Cr(VI) per g | researchgate.net |
| Electrokinetic Remediation | EKR with membrane (Acetic Acid catholyte) | Polluted Sludge | Average total chromium removal efficiencies of 74.4% and 79.6% | mdpi.com |
| Electrokinetic Remediation | EKR with 0.1 M Citric Acid | Cr-contaminated soil | 76% total chromium removal efficiency over 200 hours | researchgate.net |
| Electrokinetic Remediation | EKR with Citric Acid pre-acidification | Chromium-residue soil | Cr(VI) removal rate increased from 19.01% to 77.66% | tandfonline.com |
| Microbial-Based Detoxification and Immobilization | Staphylococcus sp. isolates | Aqueous Solution | 100% removal of 20 and 50 µg/mL Cr(VI) within 4 and 10 days | nih.gov |
| Microbial-Based Detoxification and Immobilization | Immobilized Bacillus sphaericus AND 303 cells | Aqueous Solution | >85% this compound reduction in 24 hours (initial 20 µM Cr(VI)); Complete reduction with 10¹⁰ cells/mL | scielo.br |
| Microbial-Based Detoxification and Immobilization | Granular Biofilms (Mixed Consortia) | Synthetic Minimal Medium | Reduced 0.2 mM Cr(VI) at 0.15 mM day⁻¹ g⁻¹ (aerobic) and 0.17 mM day⁻¹ g⁻¹ (anaerobic) | nih.gov |
| Microbial-Based Detoxification and Immobilization | Immobilized Ochrobactrum sp. CUST210-1 biosystem | Actual Cr(VI) wastewater | Outlet Cr(VI) < 0.5 mg/L for inlet < 430 mg/L | mdpi.com |
| Microbial-Based Detoxification and Immobilization | Immobilized this compound Reductase biosystem | Actual Cr(VI) wastewater | Outlet Cr(VI) < 0.05 mg/L for inlet < 150 mg/L | mdpi.com |
Note: The interactive data table feature is not available in this format. The data is presented in a static table.
Microbial-Based this compound Detoxification and Immobilization
Isolation and Characterization of this compound-Reducing Microorganisms
The isolation and characterization of microorganisms capable of reducing this compound is a crucial step in developing effective bioremediation strategies. Studies have identified various bacterial strains from contaminated environments, such as tannery effluents, that exhibit high resistance to and reduction capabilities for Cr(VI). researchgate.netpjoes.com These microorganisms utilize enzymatic mechanisms, primarily through this compound reductases, to catalyze the conversion of Cr(VI) to Cr(III). nih.govfrontiersin.org
Research has characterized this compound-resistant and -reducing bacteria, including species of Pseudomonas mendocina and Pseudomonas corrugata. nih.gov Phenotype microarrays have been employed as a high-throughput technique to assess the metabolic capabilities and stress resistance of these isolates in the presence of this compound and different carbon sources. nih.gov This characterization helps in understanding the optimal conditions and metabolic pathways involved in this compound reduction. Another study isolated and characterized Bacillus tropicus strain CRB14, demonstrating its high tolerance to Cr(VI) (up to 900 mg/L in broth) and significant reduction ability (86.57% in 96 hours). mdpi.com Whole-genome sequencing of this strain revealed the presence of genes related to Cr(VI) transport and potential alternative reduction pathways. mdpi.com
Data on the this compound reduction capabilities of isolated strains highlight the variability among different species and the influence of environmental factors such as initial concentration, pH, temperature, and nutrient availability on their activity. mdpi.com
Bioaugmentation and Biostimulation Techniques
Bioaugmentation and biostimulation are two key strategies used to enhance microbial this compound reduction in contaminated sites. Bioaugmentation involves introducing specific microorganisms with known this compound-reducing capabilities to the contaminated environment. epa.govclu-in.org Biostimulation, on the other hand, focuses on enhancing the activity of indigenous microbial populations by amending the environment with nutrients, electron donors, or other factors that promote their growth and reductive capabilities. epa.govclu-in.org
Studies have compared the effectiveness of these strategies, sometimes in combination with natural attenuation. Research indicates that bioaugmentation and biostimulation can significantly enhance Cr(VI) removal efficiency and promote the transition of chromium from unstable to stable forms. mdpi.comresearchgate.net For instance, a study evaluating different bioremediation strategies for Cr(VI) removal from chromium smelting slag showed that bioenhancement (a combination of bioaugmentation and biostimulation) resulted in the highest Cr(VI) removal rate (86.2% in 84 days), followed by bioaugmentation and biostimulation. mdpi.comresearchgate.net The stability of chromium in the remediated material was also significantly increased with these techniques. mdpi.comresearchgate.net
Biostimulation typically involves the addition of organic substrates or electron donors that create anaerobic conditions favorable for reductive biodegradation of contaminants like this compound. epa.gov Bioaugmentation is applied when the native microbial community lacks the necessary metabolic pathways or is present at insufficient numbers for effective remediation. clu-in.org
Phytoremediation Potential for Chromium Uptake and Stabilization
Phytoremediation utilizes plants to remove, stabilize, or transform contaminants in soil and water. For this compound contamination, phytoremediation can involve the uptake of chromium by plant roots, its translocation and accumulation in plant tissues (phytoextraction), or the immobilization of chromium in the rhizosphere (phytostabilization). researchgate.netmdpi.com
Plants can absorb both Cr(VI) and Cr(III), although the uptake mechanisms differ. researchgate.netmdpi.com Cr(VI), structurally similar to sulfate (B86663) and phosphate ions, is actively transported into plant cells via anion channels. researchgate.netmdpi.com Once inside the plant, Cr(VI) can be reduced to Cr(III). researchgate.netmdpi.com Cr(III) is generally less mobile and can bind to cell walls, limiting its translocation. researchgate.netmdpi.com
Research has explored the potential of various plant species for chromium phytoremediation. Studies have investigated chromium uptake and accumulation in different plant tissues (roots, stems, leaves) and the factors influencing these processes, such as chromium concentration in the soil and plant species. aloki.hu The use of plant-growth-promoting bacteria (PGPB) in conjunction with phytoremediation has shown promise in enhancing plant growth and chromium uptake in contaminated soils. nih.gov PGPB can improve chromium tolerance and accumulation by modifying root architecture, producing metal-chelating molecules, and alleviating chromium-induced stress in plants. nih.gov
Data from phytoremediation studies often include measurements of chromium concentration in different plant parts and the bioconcentration factor, which indicates the plant's ability to accumulate chromium from the soil.
Enzyme-Assisted Bioremediation Systems
Enzyme-assisted bioremediation systems utilize isolated enzymes, primarily this compound reductases, to catalyze the reduction of Cr(VI) to Cr(III). This approach offers potential advantages, such as higher reaction rates and specificity compared to using whole microorganisms. google.comdntb.gov.ua
This compound reductases are a group of oxidoreductase enzymes found in various microorganisms that facilitate the transfer of electrons to Cr(VI), leading to its reduction. nih.govfrontiersin.org These enzymes can be either soluble or membrane-bound. nih.gov Research has focused on identifying and characterizing efficient this compound reductases and exploring their application in bioremediation systems. google.commdpi.com
Studies have investigated the use of nitroreductase enzymes, such as ChrR, for this compound remediation. google.com Engineered variants of these enzymes have shown enhanced capacity for reducing this compound. google.com Enzyme-assisted systems can be applied in both in situ and ex situ settings. google.com Protein engineering techniques are being explored to develop this compound reductases with improved activity, stability, and tolerance to environmental conditions and co-contaminants. mdpi.com Computational studies are assisting in identifying key residues for protein engineering to enhance enzyme efficiency and stability. mdpi.com
Development of Novel Sorbents and Immobilization Matrices
The development of novel sorbents and immobilization matrices is another critical area in this compound remediation. These materials are designed to capture and retain this compound from contaminated water or soil, effectively reducing its mobility and bioavailability.
Engineered Nanomaterials for this compound Sequestration
Engineered nanomaterials offer unique properties, such as high surface area and reactivity, which make them promising sorbents for this compound sequestration. frontiersin.org Various types of nanomaterials, including zero-valent iron nanoparticles (nZVI) and iron sulfide nanoparticles (nano-FeS), have been investigated for their ability to reduce and immobilize Cr(VI). frontiersin.orgacs.orgacs.orgnih.govepa.gov
nZVI nanoparticles can chemically reduce Cr(VI) to Cr(III). frontiersin.orgepa.gov Nano-FeS has also shown significant potential for in situ remediation of Cr(VI) by reducing it to Cr(III), which then forms less soluble precipitates. acs.orgacs.orgnih.gov Research on nano-FeS indicates that partial oxidation can enhance its Cr(VI) sequestration capability by increasing binding affinity. acs.org The in situ formation of FeS nanoparticles as a coating on aquifer material has been demonstrated to create a regenerable reactive zone for mitigating this compound migration. acs.orgnih.gov This process involves using dissolved Fe(II) and S(-II) with natural organic matter as a template for nanoparticle formation. acs.orgnih.gov
Other nanomaterials, such as silica-based materials and surface-modified sorbents, are also being explored for their this compound adsorption capabilities. frontiersin.orgepa.gov Surface modification can enhance the selectivity and efficiency of this compound capture. frontiersin.org
Biochar and Lignite-Based Adsorbents
Biochar and lignite-based materials have gained attention as cost-effective and environmentally friendly adsorbents for this compound removal. Biochar, produced from the pyrolysis of biomass, possesses a carbon-based structure with high porosity and a large specific surface area, making it suitable for adsorption. mdpi.comnih.gov Lignite and brown coal also exhibit the ability to reduce Cr(VI) to Cr(III) through interactions with their oxygen-containing functional groups. mdpi.com
Studies have investigated the effectiveness of raw and modified biochar for Cr(VI) adsorption from aqueous solutions. mdpi.comnih.gov Modification methods, such as acid, alkali, or metal salt treatments, can improve the physicochemical properties of biochar, enhancing its Cr(VI) adsorption capacity. mdpi.com For example, FeCl₃-modified biochar has shown enhanced adsorption due to the loading of iron species onto the biochar surface, providing additional adsorption sites. mdpi.com
Adsorption mechanisms of this compound onto biochar and lignite-based materials involve electrostatic interaction, ion exchange, and reduction of Cr(VI) to Cr(III). nih.govmdpi.com The adsorption capacity is influenced by factors such as pH, initial this compound concentration, and adsorbent dosage. mdpi.com
Data on the adsorption performance of biochar and lignite-based adsorbents often include adsorption capacities (mg/g) and removal rates (%).
| Adsorbent Type | Modification Method | Maximum Adsorption Capacity (mg/g) | Reference |
| Biochar (Corn Straw) | FeCl₃ | 23.4 | mdpi.com |
| Biochar (Pecan Nutshell) | Pyrolysis | ~50 (at 50 mg/L initial conc.) | researchgate.net |
| Iron-coated biochar | Iron coating | 93.71% removal (at 20 mg/L) | wwjournal.ir |
| Iron composite | Iron combination | 90.32% removal (at 20 mg/L) | wwjournal.ir |
Note: Adsorption capacities can vary significantly based on experimental conditions such as initial concentration, pH, and temperature.
Green Rusts and Hydroxysulfate Minerals for this compound Reduction
Green rusts (GR) are layered, mixed-valent iron hydroxides with anions and water in their interlayers. skb.semsu.ru They are recognized as effective reductants for Cr(VI), capable of quickly and efficiently converting it to Cr(III). skb.se The general formula for carbonate green rust is [Feᴵᴵ₆₋ₓFeᴵᴵᴵₓ(OH)₁₂][CO₃·yH₂O], with a common Fe(II):Fe(III) ratio of 2:1. acs.org Sulfate green rust (GRSO₄) is another commonly studied type, with a proposed formula of Fe(II)₄Fe(III)₂(OH)₁₂·SO₄·8H₂O. msu.ruresearchgate.net The structure and reactivity of green rusts are influenced by the interlayer anion, such as sulfate, carbonate, or chloride. msu.ru
The reduction of this compound by green rusts can occur through several mechanisms. This compound ions can be exchanged into the interlayer of green rust, where they are reduced by electron transfer from Fe(II) in the hydroxide (B78521) layers. skb.semsu.ru Simultaneously, electron transfer can also occur from the iron(II-III) hydroxide layers to reduce Cr(VI) adsorbed at the solid-solution interface. skb.se Both mechanisms are reported to be very fast, attributed to the structural and chemical nature of sulfate green rust. skb.se Studies have indicated that the reduction of this compound by the carbonate form of green rust primarily takes place at the surface, leading to the precipitation of a thin Cr(III) surface layer on the ferric end product. skb.se This surface-bound chromium is considered to have a higher risk of remobilization compared to chromium incorporated into the structure of sparingly soluble minerals like goethite. skb.semsu.ru Therefore, for remediation purposes, sulfate green rust may be preferred over carbonate green rust. skb.se
Upon reaction with Cr(VI), Cr(III)-substituted ferrihydrite and goethite can be initially produced. skb.se The ferrihydrite may subsequently dissolve and reprecipitate as Cr(III)-substituted goethite, which is a stable sink for trivalent chromium due to its low solubility and the incorporation of Cr(III) into its crystal structure. skb.se Chromium(III)-substituted magnetite and lepidocrocite have also been identified as major oxidation products resulting from this compound reduction by different green rust phases. acs.orgnih.gov The nature of these oxidation products appears to be independent of the anionic class of green rust, though their concentrations can depend on the initial green rust. acs.orgnih.gov The resulting Cr(III)-bearing phases are typically low solubility, leading to the immobilization of chromium. researchgate.netkit.edu
The rate of this compound reduction by green rusts is influenced by factors such as the concentration of ferrous iron, surface area, and the chemical structure of the green rust, including the layer spacing. acs.orgnih.gov On a mass basis, green rust chloride has been reported as the most rapid reductant of Cr(VI), followed by GRCO₃ and GRSO₄. acs.orgnih.gov Pseudo-first-order rate coefficients for these reactions at pH 7 range from 1.22 × 10⁻³ to 3.7 × 10⁻² s⁻¹. acs.orgnih.gov Green rusts are considered among the most rapid reductants of this compound, exceeding the rates of some biological reductions. acs.org
Hydroxysulfate minerals, such as jarosite, can also play a role in environments contaminated with this compound. The this compound analog of jarosite [KFe₃(CrO₄)₂(OH)₆] has been identified in contaminated soils. psu.edu Microbial metal reduction, including the reduction of structural Fe(III) in minerals like jarosite, might impact incorporated contaminants such as this compound. psu.edu Bacteria capable of Fe(III) reduction are also known to reduce soluble Cr(VI). psu.edu
Integrated and Hybrid Remediation Systems
Given the complex nature of this compound contamination, particularly in varied environmental matrices like soil and groundwater, integrated and hybrid remediation systems are increasingly employed to enhance removal efficiency and meet discharge standards. mdpi.comripublication.com These systems combine different treatment approaches to leverage their respective advantages.
One common integrated approach involves in situ remediation techniques aimed at converting mobile Cr(VI) to an insoluble form within the subsurface. regenesis.compnnl.gov In situ chemical reduction (ISCR) is a technology that involves introducing a reductant or a reductant-generating material into the subsurface to immobilize metals like Cr(VI) through adsorption or precipitation. clu-in.org Zero-valent iron (ZVI) is a commonly used reductant in ISCR for various contaminants, including Cr(VI). clu-in.orgenviro.wiki The mechanism for Cr(VI) remediation by ZVI appears to involve reduction to Cr(III) followed by precipitation of sparingly soluble chromium hydroxides and oxides. clu-in.org
Permeable reactive barriers (PRBs) are an example of an in situ remediation system where a permeable zone containing reactive material is installed below ground, perpendicular to groundwater flow, to treat contaminated plumes. enviro.wikinih.gov ZVI PRBs have demonstrated success in removing inorganic contaminants like this compound from groundwater. enviro.wikiacs.org The corrosion of ZVI in PRBs leads to the formation of redox-reactive interfaces and species that facilitate the reductive immobilization of Cr(VI). acs.org A fifteen-year assessment of a granular iron PRB showed that this compound concentrations were reduced to below regulatory thresholds. epa.gov Green rust has been identified as a corrosion product in metallic iron-based PRBs, and its presence may enhance the long-term performance of these barriers. skb.se
Another area of hybrid research involves the use of layered double hydroxides (LDHs) in conjunction with other materials or processes. LDHs have shown significant potential for Cr(VI) adsorption due to their ion exchange properties and capacity for anion intercalation. researchgate.netmdpi.com Hybrid materials incorporating LDHs, such as LDH-bentonite nanocomposites or LDH-polymer beads, have been developed and tested for this compound removal from water. mdpi.comlongdom.org These hybrid materials can exhibit high this compound removal efficiencies through adsorption and potentially adsorption-coupled reduction mechanisms. mdpi.comscispace.com The in-situ synthesis of LDHs has also been explored as a method for directly removing this compound anions from groundwater through interlayer exchange. scispace.com
Bioelectrochemical systems (BESs) represent an innovative hybrid option for groundwater remediation, exploiting the ability of microorganisms to reduce Cr(VI) to Cr(III) in conjunction with electrochemical processes. mdpi.com These systems can provide a platform for treating various pollutants, including oxidized metals like Cr(VI). mdpi.com For example, combining wetland plants with bioelectrochemical systems has shown high removal rates of Cr(VI) from contaminated soils, with bioelectrochemical processes contributing significantly to the removal. frontiersin.org
Integrated approaches can also involve combining different chemical reductants or combining chemical reduction with biological processes. Studies have investigated coupling technologies like ion exchange or granular activated carbon with chemical reductants (e.g., calcium polysulfide, ferrous sulfate, zero valent iron) or biological reduction using various organic substrates for Cr(VI) remediation. osti.gov The selection of technologies in such integrated systems depends on factors like the concentration of Cr(VI), site-specific conditions, cost, and the presence of co-contaminants. osti.gov
Geochemical fixation is another integrated approach that aims to reduce groundwater and contaminated soil to the more thermodynamically stable Cr(III), which is then expected to geochemically fix onto aquifer solids. ripublication.com This relies on the ability of the applied reductant to reduce Cr(VI) and the capacity of the aquifer solids to fix the reduced chromium. ripublication.com
The development of integrated and hybrid remediation systems continues to be an active area of research, seeking to improve the effectiveness, efficiency, and sustainability of this compound contamination cleanup.
Chromate in Industrial Catalysis and Materials Science
Heterogeneous Catalysis Featuring Chromium Sites
Chromium-based heterogeneous catalysts, often involving chromium sites derived from chromate (B82759) precursors, are employed in a range of chemical transformations. The catalytic performance is heavily influenced by the chromium species' oxidation state, dispersion, and interaction with the support material. researchgate.net
Olefin Polymerization Catalysts (e.g., Phillips-type Catalysts, Silyl (B83357) Chromates)
Phillips-type catalysts, primarily composed of chromium oxide supported on silica (B1680970), are a cornerstone in the industrial production of polyethylene, accounting for a substantial portion of the world's output. mdpi.comuu.nl These catalysts are typically prepared by impregnating a support, such as silica, with a chromium precursor, often leading to the formation of surface this compound species after calcination under oxidizing conditions. royalsocietypublishing.orggoogle.com The activation procedure is crucial, involving the reduction of Cr(VI) species to lower oxidation states, commonly Cr(II), which are considered the active sites for ethylene (B1197577) polymerization. royalsocietypublishing.org
Silyl this compound catalysts represent another class of inorganic oxide-supported Cr(VI) catalysts utilized in olefin polymerization. google.com These catalysts are known to produce polyethylenes with desirable molecular weight characteristics, including a broader molecular weight distribution. google.com While chromium oxide-based catalysts generally offer good productivity, silyl this compound-based catalysts can yield polymers with improved properties for specific applications. google.com The activation of silyl this compound catalysts may involve the addition of a co-catalyst compound. google.com
Research has explored the supporting mechanism of chromium precursors on silica, indicating that chromium(III) acetate (B1210297), used as a substitute for CrO₃ in industrial processes due to environmental considerations, can transform into this compound species upon calcination. researchgate.net Studies utilizing techniques like Thermogravimetry–Differential Thermal Analysis (TG-DTA) and Electron Spin Resonance (ESR) have investigated the decomposition of chromium acetate on silica and the stability of supported Cr(V) species. researchgate.net
Dehydrogenation and Selective Oxidation Catalysis
Chromium-based catalysts are active in dehydrogenation and selective oxidation reactions. For instance, silica-supported chromium oxide has been identified as a promising catalytic system for ethane (B1197151) dehydrogenation. mdpi.com In these systems, chromium species with different oxidation states, Cr(III) and Cr(VI), can coexist on the catalyst surface after calcination, with Cr(VI) often considered the active phase or a component of the active phase for these reactions. mdpi.com The catalytic performance is closely linked to the oxidation state of the chromium species and their interaction with the support. mdpi.com
Studies on the oxidative dehydrogenation of ethane over chromium oxide catalysts have shown activity at temperatures as low as 250 °C. acs.org The use of different oxidants, such as O₂ or CO₂, can influence the selectivity of the reaction, with higher selectivity towards ethylene observed when CO₂ is used as a mild oxidant. acs.org XPS analysis has indicated the reduction of chromium species from Cr(VI) to Cr(III) during the oxidative dehydrogenation process, supporting a redox mechanism. acs.org
This compound-intercalated layered hydroxides have also been explored as precursors for zinc-chromium mixed metal oxide catalysts for propane (B168953) dehydrogenation. mdpi.comnih.gov this compound intercalation in the precursor material has been shown to lead to the formation of structurally stable mixed metal oxides with more dispersed active sites, contributing to improved catalytic performance in propane dehydrogenation. mdpi.comnih.gov XPS and Raman spectroscopy studies of these catalysts after reaction indicate the reduction of Cr(VI) to Cr(III), suggesting that Cr(III) may function as an active site. mdpi.com
The type of chromium precursor used in catalyst preparation can significantly impact the efficiency of chromium oxide catalysts in oxidative dehydrogenation reactions. mdpi.com For example, studies on the oxidative dehydrogenation of propane and isobutane (B21531) with CO₂ over Cr/SiO₂ catalysts prepared with different chromium salts (chromium(III) sulfate (B86663), acetylacetonate, nitrate, ammonium (B1175870) dithis compound) have demonstrated varying catalytic activities and selectivities depending on the precursor. mdpi.com
Carbon Dioxide Conversion and Hydrogenation Catalysis
This compound compounds and chromium-containing materials have been investigated for their potential in carbon dioxide conversion and hydrogenation reactions. While not always the primary active component, chromium can be present in composite catalysts used for these processes. For instance, a study on the hydrogenation of carbon dioxide over a Cu-Zn-chromate/zeolite composite catalyst explored the effects of the reaction behavior of alkenes on hydrocarbon synthesis. nih.gov
The catalytic hydrogenation of CO₂ aims to convert this greenhouse gas into valuable chemicals and fuels, such as hydrocarbons, methanol (B129727), or other oxygenated compounds. encyclopedia.pubfrontiersin.org Various catalytic systems are being explored for these transformations, including metal catalysts supported on different materials and metal-free catalysts. encyclopedia.pubsciopen.com While the search results highlight other metal oxides and carbon-based materials as key catalysts for CO₂ hydrogenation, the mention of a Cu-Zn-chromate/zeolite composite catalyst indicates the potential inclusion of this compound-derived species in complex catalytic formulations for CO₂ conversion. nih.gov
Synthesis and Characterization of Chromite-Based Catalysts
Chromite-based materials, which contain chromium in the +3 oxidation state as a key component of a spinel structure (e.g., MCr₂O₄), are synthesized and characterized for various catalytic applications. kashanu.ac.ir These materials can be prepared through different methods, including thermal decomposition of precursors, co-precipitation, hydrothermal synthesis, and sol-gel techniques. kashanu.ac.irwikipedia.orgias.ac.in
Copper chromite (Cu₂Cr₂Oₓ), often described with formulas like Cu₂Cr₂O₄ or Cu₂Cr₂O₅, is a well-known chromite-based catalyst used in organic chemistry, particularly for hydrogenation reactions. wikipedia.org Historically referred to as the Adkins catalyst or Lazier catalyst, copper chromite catalysts can be produced by the thermal decomposition of precursors such as copper this compound or copper barium ammonium this compound. wikipedia.org The inclusion of barium in the structure can enhance the catalyst's stability during hydrogenation. wikipedia.org Characterization techniques such as BET surface area analysis, FESEM, XRD, H₂-TPR, and pyridine (B92270) adsorption by FTIR are employed to understand the properties of synthesized chromite catalysts. ias.ac.in Studies on silica-supported copper chromite catalysts prepared by sol-gel technique have investigated their performance in reactions like glycerol (B35011) dehydration to acetol, correlating catalytic activity with the presence of species like Cu⁰, Cu¹⁺, and Cr₂O₃ in the reduced catalyst. ias.ac.in
Chromium-iron based metal oxide nanoparticles, including chromite structures, are also being synthesized and characterized for applications such as the water oxidation reaction. metu.edu.tr Techniques like SEM, TEM, XPS, XRD, EDX, and BET are used to analyze the morphology, composition, and structure of these materials, relating their properties to their electrocatalytic performance. metu.edu.tr
Functional Coatings and Surface Engineering with this compound Compounds
This compound compounds have been extensively used in the field of functional coatings and surface engineering, primarily for their ability to provide corrosion resistance and enhance paint adhesion on various metal substrates. valencesurfacetech.comtaylorandfrancis.com this compound conversion coatings are a prominent example of this application. nist.gov
Mechanistic Studies of this compound Conversion Coating Formation
This compound conversion coatings (CCCs) are formed on metal surfaces, including aluminum, zinc, cadmium, and magnesium, through a chemical or electrochemical process involving aqueous solutions containing chromic acid or chromium salts like sodium or potassium this compound or dithis compound. taylorandfrancis.comnist.gov The formation of these coatings involves a chemical attack on the metal surface, leading to the dissolution of some surface metal and the deposition of a protective film composed of complex chromium compounds. nist.gov
Mechanistic studies have aimed to understand the intricate process of CCC formation. A key aspect of the mechanism involves the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) during the coating process. researchgate.netdtic.mil The trivalent chromium is believed to form an insoluble hydrated oxide, which contributes to the protective film. nist.gov The hexavalent chromium present in the coating is thought to impart a "self-healing" ability, where Cr(VI) can be reduced at sites of damage, forming insoluble Cr(III) species that help to repassivate the area and inhibit further corrosion. nist.govresearchgate.netdtic.milj-cst.org
The formation of trivalent chromium conversion (TCC) coatings, as an alternative to hexavalent this compound coatings, is understood as a pH-driven process occurring at the solution-metal interface. mdpi.com Cathodic reactions at the metal surface consume hydrogen ions, leading to a local increase in pH, which in turn causes the precipitation of metal hydroxides, including chromium hydroxides, that form the coating. mdpi.com Studies using techniques like pH microelectrodes have investigated the interfacial pH changes during TCC formation on different metal alloys. mdpi.com
The structure and composition of this compound conversion coating films have been investigated using techniques such as elemental analysis and vibrational spectroscopy. dtic.mil These studies aim to characterize the complex chromium compounds and mixed metal oxides/hydroxides that constitute the protective layer. nist.govdtic.mil The incorporation of accelerators in this compound coating formulations can influence the coating weight and enhance corrosion resistance. nist.gov
The mechanism of this compound conversion coating formation involves a complex interplay of chemical reactions, including metal dissolution, reduction of this compound, and precipitation of chromium-containing species, resulting in the formation of a passive layer that provides corrosion protection and improves adhesion for subsequent coatings. valencesurfacetech.comnist.gov
Role of this compound in Corrosion Inhibition (Electrochemical and Surface Phenomena)
Chromates are highly effective corrosion inhibitors, particularly for high-strength aluminum alloys widely used in aerospace applications. dtic.mil Their inhibitory action involves a combination of electrochemical and surface phenomena. This compound ions are mobile in solution and can migrate to exposed areas on the metal surface. electrochem.org At these active corrosion sites, this compound adsorbs and undergoes reduction to form a monolayer of a Cr(III) species. dtic.mil This Cr(III) layer is crucial as it inhibits the further reduction of Cr(VI). dtic.mil
The protective layer formed is effective in reducing the activity of both cathodic sites, such as copper-rich intermetallic particles, and anodic sites within the metal matrix or at S phase particles. dtic.mil Inhibition at these sites is achieved by blocking active areas and reducing the tunneling rate of electrons through the inhibiting this compound film. dtic.mil this compound can specifically inhibit cathodic reactions, primarily oxygen reduction, and contribute to the formation of a passive film that prevents the initiation of localized corrosion. electrochem.orgrsc.org
Furthermore, adsorbed but unreduced Cr(VI) can influence the surface properties of aluminum oxide, lowering the zeta potential and the pH of zero charge. dtic.mil This alteration can inhibit the adsorption of aggressive ions like chloride, which are known to promote corrosion. dtic.mil this compound conversion coatings (CCCs), commonly used as a surface pre-treatment, consist of a chromium oxide/hydroxide (B78521) backbone containing soluble hexavalent chromium compounds. freiborne.com These hexavalent chromium species can migrate to defect sites in the coating, providing a self-healing mechanism by forming passive films composed of insoluble trivalent chromium compounds and oxides of the base metal. paint.org The combined properties of storage, release, migration, and irreversible reduction of this compound contribute significantly to their outstanding corrosion protection capabilities. dtic.milelectrochem.org Electrochemical techniques such as electrochemical impedance spectroscopy (EIS) and the scanning vibrating electrode technique (SVET) are employed to study the performance and mechanisms of this compound-based corrosion inhibitors. researchgate.net
Adhesion Promotion in Multilayer Systems
This compound compounds, particularly in the form of this compound conversion coatings, have been historically utilized to enhance adhesion in multilayer coating systems. These coatings serve as an interlayer between a metal substrate and subsequent organic layers, such as paints or adhesives. This compound-based interlayers have been shown to improve the adhesion between galvanized steel and organic coatings in duplex systems. researchgate.net Similarly, this compound conversion coatings are known to improve the adhesion of polymer coatings on aluminum alloy surfaces. dtic.mil
Pigment Chemistry and Degradation Studies
This compound compounds, most notably lead this compound (PbCrO₄), have been extensively used as pigments due to their vibrant yellow to orange hues. However, these pigments are subject to degradation processes, particularly when exposed to light.
Photochemical Instability of Lead this compound Pigments
Lead this compound pigments are known to undergo photochemical reactions upon exposure to light, leading to changes in their color and stability over time. fiveable.me The most significant form of degradation is the darkening or browning of the pigment, which is primarily attributed to the photoreduction of the original hexavalent chromium (Cr(VI)) in the this compound ion to trivalent chromium (Cr(III)). esrf.fracs.orgresearchgate.net This reduction process is photoactivated, meaning it is initiated or accelerated by light, especially UV light. rsc.org
Research has shown that the presence of sulfur-containing compounds, frequently in the form of sulfates which can co-precipitate with lead this compound to form solid solutions like PbCr₁₋ₓSₓO₄, plays a key role in this degradation process. esrf.frresearchgate.net The tendency of chromates within the pigment structure to undergo reduction increases with higher moisture levels and is particularly favored in the orthorhombic crystalline form of PbCr₁₋ₓSₓO₄ compounds. esrf.frresearchgate.netuantwerpen.be The binding medium used in paints also influences the degradation; the process is observed to be more significant in oil binders compared to acrylic binders. esrf.fracs.orgunifi.it The solubility of the pigment in the surrounding binder medium can also impact its susceptibility to photochemical reduction. esrf.frresearchgate.netacs.orgunifi.it
Spectroscopic and Structural Analysis of Pigment Degradation Products
A range of advanced spectroscopic and structural analysis techniques are employed to investigate the degradation process of this compound pigments and identify the resulting degradation products. These methods provide detailed insights into the chemical transformations occurring within the paint layers. Techniques include synchrotron radiation-based methods such as Cr K-edge micro X-ray absorption near edge structure (μ-XANES) and micro X-ray fluorescence (μ-XRF) mapping, as well as electron paramagnetic resonance (EPR), UV-Visible spectroscopy, Fourier transform infrared (FTIR) spectroscopy, micro-Raman spectroscopy, and electron energy loss spectrometry (EELS). esrf.fracs.orgresearchgate.netresearchgate.netuantwerpen.beacs.orgunifi.itmdpi.comresearchgate.netitn.pt
These studies have identified various degradation products, including Cr(III) and Cr(V) species. The reduction of Cr(VI) to Cr(III) is a primary outcome of the photochemical degradation. esrf.fracs.orgresearchgate.net Intermediate Cr(V) species can also be formed during this reduction process. esrf.fr Other degradation products that have been identified include lead(II)-carboxylates, oxidized organic compounds from the binder, hydrated chromium oxide (Cr₂O₃·2H₂O, viridian), chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·H₂O), and chromium(III) acetate hydroxide ((CH₃CO₂)₇Cr₃(OH)₂). esrf.fracs.orgresearchgate.netuantwerpen.bemdpi.com The formation of lead oxides, such as PbO₂, has also been evidenced through techniques like FTIR analysis. tandfonline.com Spectroscopic methods, particularly Raman spectroscopy, are also valuable for characterizing the distinct spectroscopic features of different crystalline forms (monoclinic and orthorhombic) of lead this compound and lead this compound-sulfate solid solutions, which exhibit varying tendencies towards degradation. esrf.frresearchgate.netitn.pt
Research on Lightfastness and Preservation of this compound Pigments
Ongoing research focuses on understanding the factors that influence the lightfastness of this compound pigments and developing strategies for their preservation, particularly in cultural heritage contexts. Studies investigate the relationship between the chemical composition and crystalline structure of lead this compound-based pigments and their stability to light. esrf.frresearchgate.netacs.orgunifi.itresearchgate.net It has been observed that the monoclinic crystalline form of pure lead this compound (PbCrO₄) is generally more lightfast than the orthorhombic variety, especially those rich in sulfate (PbCr₁₋ₓSₓO₄ with high x values). esrf.frresearchgate.netrsc.org
Efforts to improve the lightfastness of this compound pigments have included the encapsulation of pigment particles with protective layers, such as silica or various metal oxides. This encapsulation can increase their resistance to light-induced degradation and chemical attack. naturalpigments.eu The type of binding medium used in paint formulations also plays a significant role in the lightfastness of this compound pigments, with studies indicating enhanced stability in acrylic binders compared to oil binders. esrf.fracs.orgunifi.it Research also involves assessing the impact of different lighting conditions and sources, such as LED lighting, on the stability of these pigments to inform conservation practices. tandfonline.com The ultimate goal of this research is to gain a deeper understanding of the degradation mechanisms to develop effective strategies for the preservation of artworks and materials containing this compound pigments. rsc.orgacs.orgunifi.it
Advanced Analytical and Spectroscopic Characterization of Chromate Species
Speciation Methodologies for Chromium Oxidation States
Speciation analysis aims to identify and quantify the different chemical forms of an element in a sample speciation.net. For chromium, this primarily involves distinguishing between Cr(III) and Cr(VI). Various methodologies have been developed for this purpose, often involving a separation step followed by detection.
Coupled Chromatography with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS, HPLC-ICP-MS)
The coupling of liquid chromatography, such as Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC), with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used technique for chromium speciation analysis brooksapplied.commetrohm.comjst.go.jp. This hyphenated technique combines the separation capabilities of chromatography with the high sensitivity and selectivity of ICP-MS detection brooksapplied.comjst.go.jp.
IC-ICP-MS and HPLC-ICP-MS allow for the separation of Cr(III) and Cr(VI) based on their different chemical properties and subsequent quantification by ICP-MS metrohm.comjst.go.jp. ICP-MS detects elements at the atomic level, providing comprehensive information on the presence of chromium species, although it has limitations regarding isotopic interferences jst.go.jp. The use of collision/reaction cells (CRC) or dynamic reaction cells (DRC) in ICP-MS can help mitigate polyatomic interferences, such as those from ArC+ and ClO+, which can interfere with the detection of chromium isotopes like ⁵²Cr researchgate.netnih.govlcms.cz.
Research has demonstrated the effectiveness of HPLC-ICP-MS for the fast and sensitive determination of Cr(VI) in various matrices mdpi.com. For instance, a method using a weak anion-exchange column achieved high separation efficiency and low detection limits for Cr(VI) within a short analysis time mdpi.com. Another study developed a simple and rapid HPLC-ICP-MS method for the simultaneous determination of Cr(III) and Cr(VI) in environmental waters by using a chelating agent, 2,6-pyridinedicarboxylic acid (PDCA), to convert Cr(III) into an anionic complex separable from Cr(VI) on an anion exchange column jst.go.jp.
Data from studies utilizing coupled chromatography-ICP-MS highlight the sensitivity and efficiency achievable with these techniques. For example, one method reported detection limits of 0.01 µg/L for both Cr(III) and Cr(VI) in water samples analytik-jena.com. Recoveries ranging from 97% to 116% have been reported, demonstrating the accuracy of these methods analytik-jena.com.
Here is a table summarizing some reported performance characteristics of coupled chromatography-ICP-MS methods for chromium speciation:
| Method | Separation Mechanism | Sample Matrix | Detection Limits (µg/L) | Recovery (%) | Reference |
| HPLC-ICP-MS | Weak Anion-Exchange | Foods | Low (specific values not provided in snippet) | Not specified | mdpi.com |
| HPLC-ICP-MS | Anion Exchange (with PDCA) | Environmental Waters | Not specified | Not specified | jst.go.jp |
| HPLC-ICP-MS | Anion Exchange (with EDTA) | Water | 0.01 (Cr(III), Cr(VI)) | 97-116 | analytik-jena.com |
| IC-ICP-MS | Ion Exchange | Potable Water | 0.0132 (Cr(III)), 0.0158 (Cr(VI)) | Not specified | lcms.cz |
Chromatographic Separation Mechanisms (e.g., Anion Exchange, Ion-Pairing)
Chromatographic separation is a crucial step in hyphenated techniques for chromium speciation, allowing for the resolution of different chromium species before detection mdpi.com. Two main liquid chromatographic separation modes are commonly used for chromium species: anion-exchange and ion-pairing chromatography mdpi.com.
Anion-exchange chromatography is frequently employed due to the anionic nature of chromate (B82759) (CrO₄²⁻ or HCrO₄⁻) in many relevant pH ranges thermofisher.comjst.go.jp. Cr(III), typically existing as a cation (e.g., Cr(H₂O)₆³⁺), can be separated from Cr(VI) using anion exchange jst.go.jp. However, simultaneous retention of Cr(III) and Cr(VI) on a single ion exchange column can be challenging due to their opposite charges jst.go.jp. To address this, chelating agents like EDTA or PDCA are often used to form anionic complexes with Cr(III) (e.g., [Cr(EDTA)]⁻ or [Cr(PDCA)₂]⁻), allowing for their separation from Cr(VI) on an anion exchange column metrohm.comjst.go.jpresearchgate.net. The mobile phase composition, including pH and buffer concentration, significantly influences the separation efficiency in anion-exchange chromatography mdpi.com.
Ion-pairing chromatography, often performed in reversed-phase mode, utilizes an ion-pairing reagent in the mobile phase to form neutral ion pairs with charged analytes, which can then be retained on a nonpolar stationary phase mdpi.comspectroscopyonline.com. While ion-pairing chromatography can offer flexibility in mobile phase composition, the use of organic solvents in the mobile phase may not be fully compatible with ICP-MS requirements mdpi.com.
The choice of separation mechanism depends on the sample matrix, the specific chromium species of interest, and the desired analytical performance.
Spectrophotometric and Colorimetric Detection Principles
Spectrophotometric and colorimetric methods are also utilized for chromium speciation, particularly for the determination of Cr(VI). These methods rely on the formation of a colored complex upon reaction with Cr(VI), and the subsequent measurement of absorbance using a spectrophotometer nih.govacs.org.
A widely used method for Cr(VI) determination is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic medium nih.govhach.comresearchgate.net. This reaction forms an intense red-violet complex that can be measured spectrophotometrically, typically at a wavelength around 540-546 nm nih.govhach.comresearchgate.net. This method is known for its high selectivity for Cr(VI) in acidic conditions nih.gov.
Spectrophotometric methods can be applied in both batch mode and flow-based systems, such as Flow Injection Analysis (FIA) nih.govresearchgate.net. Flow-based systems can offer advantages in terms of automation and sample throughput nih.gov.
While the DPC method is primarily for Cr(VI), some spectrophotometric approaches, combined with techniques like multicomponent analysis or differential measurements, have been explored for the simultaneous determination of Cr(III) and Cr(VI) tandfonline.com. For example, one method involved complexation of Cr(III) with EDTA and reaction of Cr(VI) with DPC, followed by UV-Vis spectrophotometry with multicomponent analysis tandfonline.com.
Recent advancements include the use of nanomaterials, such as gold nanoparticles (AuNPs), as colorimetric agents for chromium speciation ijcce.ac.ir. These methods exploit the change in the surface plasmon resonance (SPR) of nanoparticles upon interaction with chromium ions, leading to a visible color change that can be measured spectrophotometrically or even using smartphone-based colorimetry ijcce.ac.ir.
Reported detection limits for spectrophotometric methods using DPC for Cr(VI) can vary depending on the specific implementation and sample matrix, with some methods achieving detection limits in the low µg/L range researchgate.nettandfonline.com.
Here's an example of reported detection limits for a spectrophotometric method:
| Method | Analyte | Detection Limit (mg/L) | Reference |
| Spectrophotometry with DPC (and EDTA for Cr(III)) | Cr(III) | 0.3 | tandfonline.com |
| Spectrophotometry with DPC (and EDTA for Cr(III)) | Cr(VI) | 0.003 | tandfonline.com |
Standardized Analytical Protocols and Quality Assurance in Speciation Analysis
Standardized analytical protocols and rigorous quality assurance (QA) measures are essential for ensuring the accuracy, reliability, and comparability of chromium speciation data researchgate.netspeciation.net. Various national and international organizations have developed standard methods for chromium speciation in different matrices.
Examples of standardized methods include those developed by the U.S. Environmental Protection Agency (EPA) and the International Organization for Standardization (ISO) thermofisher.comspeciation.netepa.gov. These methods often specify sample collection, preservation, preparation, and analytical procedures. For instance, EPA Method 3060A describes an alkaline digestion procedure for solubilizing Cr(VI) in solid waste and soil samples, followed by quantification using methods like colorimetry (EPA Method 7196) or ion chromatography (EPA Method 7199) epa.gov. ISO 24384:2024 outlines a method for determining Cr(III) and Cr(VI) in water using HPLC-ICP-MS with a chelating pretreatment analytik-jena.com.
Quality assurance in speciation analysis involves several critical aspects:
Sample Collection and Preservation: Proper procedures are necessary to prevent species interconversion during sampling and storage thermofisher.comlcms.cz.
Method Validation: Validation ensures that the analytical method is fit for its intended purpose, including evaluating parameters like accuracy, precision, detection limits, and selectivity nih.govanalytik-jena.com.
Use of Certified Reference Materials (CRMs): Analyzing CRMs with certified values for chromium species helps verify the accuracy of the method.
Internal Quality Control: Implementing internal QC procedures, such as analyzing control charts and spiked samples, monitors the performance of the analytical system over time analytik-jena.com.
Minimizing Species Interconversion: Analytical procedures should be designed to minimize the potential for oxidation of Cr(III) to Cr(VI) or reduction of Cr(VI) to Cr(III) during sample preparation and analysis tandfonline.comthermofisher.comresearchgate.net.
Adherence to standardized protocols and QA measures is particularly important for regulatory compliance and risk assessment related to chromium contamination analytik-jena.com.
Structural Elucidation and Electronic State Analysis via Advanced Spectroscopy
Beyond quantifying chromium species, advanced spectroscopic techniques can provide valuable insights into the local structure and electronic state of chromium atoms within a sample. This information is crucial for understanding the chemical environment of chromium and its interactions with the surrounding matrix.
X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique used for speciation analysis and providing detailed information about the local environment around a specific element speciation.netacademie-sciences.frresearchgate.net. XAS requires synchrotron radiation sources, which provide intense and tunable X-ray beams speciation.netacademie-sciences.fr.
XANES Spectroscopy: The XANES region, located near the absorption edge of an element, is sensitive to its oxidation state and local coordination environment speciation.netacademie-sciences.frresearchgate.net. The position and features of the XANES edge shift with changes in the oxidation state, allowing for the determination of the valence state of chromium speciation.netacademie-sciences.fr. XANES can also provide information about the symmetry and distortion of the local coordination sphere around the chromium atom academie-sciences.fr. By comparing the XANES spectrum of a sample to those of reference compounds with known chromium oxidation states and coordination environments, the speciation of chromium can be qualitatively and sometimes quantitatively determined academie-sciences.fr.
EXAFS Spectroscopy: The EXAFS region, extending beyond the absorption edge, contains oscillations that provide detailed structural information about the neighboring atoms around the absorbing chromium atom speciation.netresearchgate.netgrafiati.com. Analysis of EXAFS data allows for the determination of interatomic distances, coordination numbers (the number of neighboring atoms), and the types of neighboring elements speciation.netresearchgate.netgrafiati.com. This information helps to elucidate the local structure and bonding environment of chromium in various materials academie-sciences.frresearchgate.net.
XANES and EXAFS are particularly useful for studying chromium speciation in complex matrices, including solids and materials where traditional wet chemical methods may be challenging researchgate.netgrafiati.com. They are non-destructive techniques and can be applied to a wide range of sample types speciation.net. Studies have utilized XANES and EXAFS to investigate the speciation of chromium in environmental samples, minerals, and biological materials, providing insights into chromium transformation and interactions nih.gov. For example, XANES has been used to show the reduction of Cr(VI) to Cr(III) in oil shale ashes under certain conditions nih.gov. EXAFS analysis can complement XANES by providing specific details about the coordination environment, such as Cr-O or Cr-C distances nih.gov.
Together, XANES and EXAFS provide a comprehensive picture of chromium speciation, encompassing both its electronic state and local atomic arrangement.
Vibrational Spectroscopy (Raman, Infrared) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for the molecular fingerprinting of this compound species. These methods probe the vibrational modes of molecules, providing characteristic spectral signatures that aid in identification and structural analysis.
In chromates, the anionic group CrO₄²⁻ exhibits distinct vibrational modes that are largely independent of the associated cation mdpi.com. This allows for the identification of the this compound anion across various compounds using its characteristic IR and Raman bands mdpi.com.
Raman spectroscopy has been successfully applied to study this compound-bearing minerals such as crocoite (PbCrO₄), phoenicochroite, hemihedrite, iranite, macquartite, fornacite, and vauquelinite qut.edu.au. The Raman spectrum of crocoite, for instance, shows bands in the Cr-O stretching region at 856, 841, and 825 cm⁻¹, with the band at 841 cm⁻¹ assigned to the ν₁ symmetric stretching vibration qut.edu.auqut.edu.au. Other this compound minerals exhibit similar characteristic bands in the CrO₄ stretching region, although their specific positions can vary depending on the mineral's composition qut.edu.au.
Studies on this compound in aqueous solutions using IR and X-ray absorption fine structure (XAFS) spectroscopy have identified individual IR bands for this compound (CrO₄²⁻), bithis compound (HCrO₄⁻), and dithis compound (Cr₂O₇²⁻) species acs.org. Quantitative analysis of these IR bands can be used to examine chemical equilibria between these species acs.org. For example, a dilution study at a constant low pH revealed a shift from dithis compound dominance at high total chromium concentration to bithis compound dominance at low concentrations, confirming the existence of the bithis compound species acs.org. The asymmetric νas(CrO₃) stretching frequency has been found to be virtually coincident for bithis compound and dithis compound acs.org.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to study the competitive adsorption of this compound and sulfate (B86663) on Ni-substituted magnetite surfaces mdpi.com. Characteristic IR bands in the range of 950 cm⁻¹ to 800 cm⁻¹ are attributed to Cr-O stretching vibrations of coordinated this compound mdpi.com. Bands at 910 cm⁻¹, 870 cm⁻¹, and 830 cm⁻¹ have been assigned to two different inner-sphere complexes of this compound based on 2D-COS analysis mdpi.com.
Raman spectroscopy has also been utilized to characterize this compound conversion coatings academax.com. Characteristic Raman vibration positions for hexavalent chromium components (CrO₄²⁻) are observed around 866 cm⁻¹, while trivalent chromium components (Cr₂O₃) show a band at 536 cm⁻¹ academax.com.
| Technique | This compound Species | Characteristic Bands (cm⁻¹) | Assignment / Observation | Source |
|---|---|---|---|---|
| Raman | CrO₄²⁻ (in solution) | 847 (ν₁), 884 (ν₃), 348 (ν₂), 368 (ν₄) | Vibrational modes qut.edu.au | qut.edu.au |
| Raman | Crocoite (PbCrO₄) | 856, 841 (ν₁), 825 (Cr-O stretching); 402, 379, 360 (ν₄); 339, 327 (ν₂) | Cr-O stretching and bending modes qut.edu.auqut.edu.au | qut.edu.auqut.edu.au |
| Raman | Phoenicocroite | 856, 848, 839, 826 (CrO₄ stretching) | CrO₄ stretching region qut.edu.au | qut.edu.au |
| Raman | Hemihedrite | 847, 837, 824 (CrO₄ stretching) | CrO₄ stretching region qut.edu.au | qut.edu.au |
| Raman | Iranite | 865, 846, 818 (CrO₄ stretching) | CrO₄ stretching region qut.edu.au | qut.edu.au |
| Raman | Macquartite | 857, 840, 814 (CrO₄ stretching) | CrO₄ stretching region qut.edu.au | qut.edu.au |
| Raman | Edoylerite (hexavalent this compound mineral) | Comparison for hexavalent this compound qut.edu.au | qut.edu.au | |
| IR | K₂CrO₄ | 931 (strongest, Cr-O stretching) | Theoretical investigation mdpi.com | mdpi.com |
| IR | BaCrO₄ | 860 (ν₁), 949, 894, 873 (ν₃), 419, 389, 375 (ν₄) | Vibrational modes qut.edu.au | qut.edu.au |
| IR | CrO₄²⁻ (aqueous) | Identified individual bands | Identification in solution acs.org | acs.org |
| IR | HCrO₄⁻ (aqueous) | Identified individual bands, νas(CrO₃) coincident with dithis compound | Identification and equilibrium studies acs.org | acs.org |
| IR | Cr₂O₇²⁻ (aqueous) | Identified individual bands, νas(CrO₃) coincident with bithis compound | Identification and equilibrium studies acs.org | acs.org |
| ATR-FTIR | Adsorbed this compound on Ni-magnetite | 910, 870, 830 (inner-sphere complexes); 950-800 (Cr-O stretching) | Adsorption species and configuration mdpi.com | mdpi.com |
| Raman | CrO₄²⁻ (in conversion coating) | ~866 | Hexavalent chromium component academax.com | academax.com |
| Raman | Cr₂O₃ (in conversion coating) | 536 | Trivalent chromium component academax.com | academax.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically sensitive to species containing unpaired electrons, making it valuable for studying the spin states and local environment of paramagnetic chromium ions uantwerpen.beresearchgate.net. Chromium can exist in various oxidation states, some of which are paramagnetic (e.g., Cr(III) with d³ configuration, S=3/2; Cr(V) with d¹ configuration, S=1/2; Cr(I) with d⁵ configuration, S=5/2) researchgate.netpsu.eduacs.org. Cr(VI) (d⁰ configuration) is diamagnetic and thus EPR-silent.
EPR spectroscopy can distinguish between different oxidation states and coordination geometries of chromium uantwerpen.beresearchgate.net. For instance, in silica (B1680970) glasses, Cr(III) and Cr(V) are EPR detectable researchgate.net. Cr(V) typically exhibits an anisotropic g-factor with g|| ≈ 1.94 and g⊥ ≈ 1.98, and its spectra can be described by an axially symmetric spin Hamiltonian researchgate.net. Cr(III) with S=3/2 exhibits zero-field splitting, which is highly sensitive to variations in the local crystal field, resulting in geff factors ranging from approximately 2.0 to 6.0 researchgate.net.
Studies on chromium ions in silica xerogels have shown that heat treatment can lead to the appearance of different EPR signals corresponding to various chromium species researchgate.net. These include a broad resonance at geff = 1.975 attributed to antiferromagnetically exchange-coupled Cr(III) ion pairs (β-signal), a narrow signal with g|| = 1.953 and g⊥ = 1.976 assigned to Cr(V) ions in a tetragonally distorted octahedron (γ-signal), and a weaker signal with geff ranging from 1.96 to 6.15 corresponding to isolated Cr(III) ions in octahedrally coordinated sites with axial and orthorhombic distortions (δ-signal) researchgate.net.
EPR is also used to study chromium centers in molecular sieves, where different heat treatments and atmospheres can induce changes in the observed chromium species and their coordination environments psu.edu. For example, calcined CrAPO-5 molecular sieves show signals for both Cr(III) and Cr(V) psu.edu. Vacuum heat treatment can lead to the appearance of Cr(V) centers in square pyramidal and tetrahedral coordination, and potentially Cr(I) ions psu.edu.
In heterogeneous chromium catalysts, EPR spectra of Cr(V) and Cr(III) ions have been investigated as a function of the support material rsc.org. Mononuclear Cr(V) ions show axial g-values on alumina (B75360) and silica-alumina, and rhombic on silica and mordenite (B1173385) rsc.org. Cr(III) ions on amorphous and crystalline oxidic surfaces can present as clustered Cr(III) pairs (broad signal at g ≈ 2) or isolated octahedral Cr(III) with high zero-field splitting parameters (signal at g = 3.5–5.5) rsc.org.
EPR spectroscopy is also applied in the study of chromium in biological contexts, such as the reduction of Cr(VI) nih.gov. EPR can detect and characterize intermediate Cr(V) species formed during these reactions, providing insights into the reaction mechanisms nih.gov. For instance, the reduction of Cr(VI) with methanol (B129727) in the presence of peptides produced relatively stable Cr(V)-peptide complexes characterized by their EPR signals with giso values between approximately 1.979 and 1.986 nih.gov.
The presence of multiple paramagnetic species can lead to overlapping EPR signals, which can be a challenge in complex systems rsc.org. Pulse EPR techniques, such as inversion recovery filters and transient nutation experiments, can be used to separate overlapping spectra and identify the spin states of different paramagnetic species rsc.org. This approach has been demonstrated for mixtures of Cr(I) and Cr(III) complexes rsc.org.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states, particularly oxidation states, of elements within the top few nanometers of a material jeol.comtescan-analytics.comsurfacesciencewestern.com. For chromium, XPS is highly effective in determining its oxidation state, distinguishing between different valence states such as Cr(0), Cr(II), Cr(III), Cr(IV), Cr(V), and Cr(VI) based on characteristic shifts in the binding energies of core electrons, particularly the Cr 2p peaks jeol.comtescan-analytics.comsurfacesciencewestern.comsemi.ac.cn.
The Cr 2p core level spectrum consists of two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂, due to spin-orbit splitting jeol.comresearchgate.net. The binding energies of these peaks are sensitive to the chemical environment and oxidation state of the chromium atom jeol.comsemi.ac.cn. Higher oxidation states generally correspond to higher binding energies due to increased positive charge on the chromium atom and resulting core electron binding energy shifts semi.ac.cn.
XPS is widely used to analyze the oxidation states of chromium in various materials, including chromated surfaces, catalysts, and environmental samples jeol.comsurfacesciencewestern.comresearchgate.netaalto.fi. For example, in chromated screws, XPS analysis of the Cr 2p peaks can distinguish between trivalent and hexavalent chromium used in surface treatment jeol.com. The Cr 2p₃/₂ peak for trivalent chromium is typically found around 576.0 eV, while hexavalent chromium appears at higher binding energies, around 578.9 eV jeol.com. The energy difference between the Cr 2p₃/₂ peaks for Cr(III) and Cr(VI) oxides is approximately 2.9 eV, making XPS effective for their detection and differentiation jeol.com.
Quantitative analysis of XPS spectra allows for the determination of the relative proportions of different chromium oxidation states on the surface tescan-analytics.comaalto.fi. This is particularly important for evaluating surface treatment processes and understanding the chemical nature of chromium species present tescan-analytics.com. For instance, XPS can quantify Cr(VI) in relation to Cr(III) with a detection limit of a few tenths of an atomic percent tescan-analytics.com.
Detailed analysis of the Cr 2p spectra, including fitting with appropriate peak shapes (e.g., asymmetric line shapes for metallic and oxidic states) and considering multiplet splitting for certain oxidation states like Cr(III), is crucial for accurate speciation surfacesciencewestern.comaalto.fithermofisher.com. Multiplet splitting in the Cr 2p spectra of Cr(III) compounds provides fine structure that can be used as a fingerprint for this oxidation state surfacesciencewestern.com.
XPS studies on supported chromium catalysts have shown the presence of both Cr(III) and Cr(VI) species after calcination in air, with reduction treatments leading mainly to Cr(III) species aalto.fi. XPS can also provide information about the interaction of chromium with the support material aalto.fi.
While Cr 2p peaks are the primary focus for chromium speciation by XPS, overlaps with other elements' peaks (e.g., Zn LMM Auger peaks, Te 3d) can occur thermofisher.com. In such cases, the weaker Cr 3p peak, which also shows chemical shifts, can be used for analysis if the chromium concentration is sufficiently high thermofisher.com.
| Chromium Oxidation State | Typical Cr 2p₃/₂ Binding Energy (eV) | Notes | Source |
|---|---|---|---|
| Cr(0) (metallic) | ~574 | thermofisher.com | |
| Cr(III) | ~576.0 - 577.0 | Can exhibit multiplet splitting, common in oxides and hydroxides | jeol.comtescan-analytics.comsurfacesciencewestern.comresearchgate.netthermofisher.com |
| Cr(VI) | ~578.9 - 579.5 | Found in chromates and CrO₃ | jeol.comtescan-analytics.comresearchgate.netthermofisher.com |
| Cr(II), Cr(IV), Cr(V) | Intermediate values | Less commonly reported or more challenging to distinguish clearly in some matrices | tescan-analytics.comsemi.ac.cnresearchgate.netaalto.fi |
Microscopic and Imaging Techniques for Localized this compound Analysis
Microscopic and imaging techniques are essential for understanding the spatial distribution and localized speciation of this compound in heterogeneous samples. These methods combine spatial resolution with analytical capabilities, allowing for the investigation of this compound at the micro- and sometimes nano-scale.
Synchrotron-Based X-ray Spectromicroscopy for Spatially Resolved Speciation
Synchrotron-based X-ray spectromicroscopy techniques, such as micro X-ray Fluorescence (µ-XRF) and micro X-ray Absorption Near-Edge Structure (µ-XANES), offer high spatial resolution and chemical speciation capabilities for analyzing this compound in complex matrices uantwerpen.beresearchgate.netbohrium.combohrium.comrsc.orgcapes.gov.bracs.orgnih.govesrf.fr. These techniques utilize the intense and focused X-ray beams from synchrotrons to probe small areas of a sample.
µ-XRF provides elemental mapping, showing the distribution of chromium and other elements within the sample researchgate.netbohrium.comesrf.fr. By scanning the sample under the micro-sized X-ray beam, a 2D map of elemental concentrations can be generated esrf.fr.
µ-XANES, performed at the chromium K-edge, is sensitive to the oxidation state and local coordination environment of chromium uantwerpen.beresearchgate.netbohrium.combohrium.comrsc.orgcapes.gov.bracs.orgnih.gov. By acquiring XANES spectra from different locations within the sample (µ-XANES), it is possible to determine the distribution of different chromium species, such as Cr(III) and Cr(VI), with high spatial resolution researchgate.netbohrium.com. This is particularly useful for studying heterogeneous samples like paint layers or contaminated soils, where chromium speciation can vary significantly over short distances uantwerpen.beresearchgate.netbohrium.com.
Synchrotron-based X-ray spectromicroscopy has been applied to study the degradation of lead this compound pigments in paintings, investigating the photo-redox process of Cr(VI) to Cr(III) uantwerpen.beresearchgate.netbohrium.com. µ-XRF maps can show the distribution of Cr and other elements in paint layers, while µ-XANES analysis of selected areas can reveal the presence and distribution of reduced Cr(III) alteration products researchgate.netbohrium.com. Studies have shown that Cr(III) alteration products can be present as grains or homogeneously widespread at the paint surface researchgate.net.
This approach is also used to study chromium speciation in environmental samples, such as tobacco, where complementary techniques like HPLC-ICP-MS and synchrotron-based XANES are employed to identify and quantify different chromium species rsc.org. In situ high-temperature X-ray diffraction (HT-XRD) combined with synchrotron XANES can provide insights into the mechanisms of chromium oxidation in solid fuels capes.gov.brnih.gov.
Synchrotron facilities like the ESRF offer beamlines specifically designed for X-ray microscopy and spectromicroscopy, providing capabilities for µ-XRF mapping and µ-XANES analysis in the tender X-ray range, suitable for detecting elements like chromium esrf.fr. These techniques can be performed under vacuum and at different temperatures esrf.fr.
Electron Energy-Loss Spectroscopy (EELS) in Electron Microscopy
Electron Energy-Loss Spectroscopy (EELS), often performed in a transmission electron microscope (TEM), is a technique that analyzes the energy lost by electrons as they pass through a thin sample researchgate.net. This energy loss provides information about the elemental composition, chemical bonding, and electronic structure of the material at a very high spatial resolution, down to the atomic level in favorable cases researchgate.net.
EELS is particularly useful for studying the oxidation states of transition metals like chromium researchgate.netscribd.com. The fine structure appearing near the core edges in the EELS spectrum, known as the Energy Loss Near Edge Structure (ELNES), is sensitive to the local geometrical symmetry and electronic structure around the excited atom kyoto-u.ac.jp. For chromium, the Cr L-edge spectrum, which corresponds to transitions from the 2p core levels, exhibits characteristic features ("white lines") that are influenced by its oxidation state kyoto-u.ac.jpresearchgate.net.
The energy difference between the Cr L₃ and O K edges in EELS spectra can be correlated with the chromium oxidation state scribd.com. Additionally, the ratio of the intensities of the Cr L₃ and L₂ peaks (L₃/L₂ ratio) in the ELNES can serve as an indicator of the chromium oxidation state researchgate.net. Plotting the L₃/L₂ ratio against the L₃ threshold energy for various chromium compounds shows clustering according to their known oxidation states (Cr²⁺, Cr³⁺, Cr⁴⁺, Cr⁵⁺, and Cr⁶⁺), providing a reliable method for determining chromium oxidation states researchgate.netscribd.com.
EELS has been applied to investigate the oxidation state of chromium in various materials, including chromium oxides, intercalated compounds, and biological samples researchgate.netscribd.comkyoto-u.ac.jp. For example, EELS analysis of chromium trioxide intercalated into graphite (B72142) revealed that the chromium ions were tetrahedrally coordinated by oxygen and partially reduced from Cr(VI) to Cr(V) due to charge transfer from the graphite layers kyoto-u.ac.jp. EELS has also been used to study chromium in bacteria, providing evidence for the presence of different chromium oxidation states researchgate.net.
While EELS in TEM offers excellent spatial resolution, it requires thin samples and can be subject to radiation damage from the electron beam researchgate.net.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS), also known as EDX or EDAX, is a widely used technique for characterizing the surface morphology and elemental composition of materials at the micro-scale researchgate.net. SEM provides high-resolution images of the sample surface, while EDS detects characteristic X-rays emitted by the sample when bombarded by the electron beam, allowing for elemental analysis and mapping researchgate.net.
SEM-EDS is valuable for analyzing this compound-containing materials by providing elemental maps that show the distribution of chromium and other elements on the sample surface researchgate.netspectroscopyeurope.com. This can help in understanding the spatial association of chromium with other components in the material researchgate.netspectroscopyeurope.com.
While SEM-EDS primarily provides elemental composition rather than chemical speciation (oxidation state), it can be a useful preliminary technique to identify the presence and distribution of chromium before applying more advanced spectroscopic methods for speciation researchgate.net. For example, an EDX spectrum can confirm the presence of chromium in a sample researchgate.net.
SEM-EDS has been used in conjunction with other techniques, such as XPS and Raman spectroscopy, to characterize materials like this compound conversion coatings academax.com. SEM provides microstructural information, while EDS confirms the presence of elements like Cr, Zr, F, and O in the coating academax.com. In the analysis of historical inks containing lead this compound, SEM was used to identify elements present, including chromium, alongside FTIR spectroscopy for molecular analysis spectroscopyeurope.com.
SEM-EDS is a relatively accessible technique and provides a good balance between spatial resolution and elemental information, making it a valuable tool in the characterization of this compound-containing materials.
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling play a crucial role in understanding the behavior of this compound species at the atomic and molecular levels. These methods provide insights into electronic structure, bonding, reaction mechanisms, and interactions with various environments, complementing experimental observations.
Density Functional Theory (DFT) Calculations for Molecular and Solid-State this compound Systems
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules and solids. In the context of this compound, DFT calculations have been applied to investigate its behavior in various systems, including isolated ions, solutions, and solid-state materials.
DFT calculations have been employed to model the adsorption of this compound onto mineral surfaces, such as ferrihydrite nanoparticles. Studies have simulated different adsorption configurations, including monodentate, bidentate, and outer-sphere complexes, to determine their relative stabilities and structures. researchgate.netnih.gov For instance, DFT calculations on ferrihydrite models interacting with this compound in water have indicated that the bidentate binuclear configuration is often the lowest in potential energy in periodic models, consistent with experimental observations under high surface coverage conditions. researchgate.netnih.gov These calculations can also provide insights into interatomic distances, which can be compared with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.netnih.gov While periodic models provide a comprehensive view of the solid-state interface, molecular clusters extracted from energy-minimized structures can be used for frequency analyses to compare with experimental ATR-FTIR spectra, helping to identify different adsorbed species. researchgate.netnih.gov
DFT is also valuable for studying the electronic and structural properties of solid-state materials containing this compound. For example, DFT calculations have been performed on calcium this compound (CaCr₂O₄) spinels to determine properties like bandgaps, which are relevant for potential applications as semiconductors. ias.ac.in The accuracy of DFT has significantly increased, making it a powerful tool for calculating energies, reaction rates, and the behavior of complex systems at the atomic level in chemistry and materials science. ias.ac.in DFT periodic calculations are particularly useful for modeling crystalline materials and have been applied to study structural, chemical, optical, spectroscopic, elastic, vibrational, and thermodynamic phenomena in the solid state. royalsocietypublishing.org They can be used to predict properties and explain experimental observations at the molecular level. mdpi.com
DFT calculations can also provide insights into the structure of catalytic active sites involving this compound species, such as those found in Phillips catalysts used for ethylene (B1197577) polymerization. chemistryviews.org These studies can focus on the transformation of active sites involving mono-, di-, and polythis compound structures on supports like silica. chemistryviews.org
Ab Initio Molecular Dynamics Simulations of this compound Interactions
Ab initio Molecular Dynamics (AIMD) simulations combine quantum mechanical calculations, often based on DFT, with molecular dynamics to study the time-evolution of systems. This approach allows for the investigation of dynamic processes and interactions involving this compound species, particularly in complex environments like aqueous solutions.
AIMD simulations provide a way to study the structure and dynamics of the this compound ion and its hydration shell in aqueous solution. nih.govresearchgate.net Unlike classical molecular dynamics which relies on pre-defined force fields, AIMD derives forces from the electronic structure at each time step, allowing for a more accurate description of interactions, including non-additivity effects. rsc.org Quantum-mechanical charge-field molecular-dynamics (QMCF-MD), an ab initio approach, has been used to simulate the this compound ion in water, providing details on the hydration shell structure, coordination numbers, and the dynamics of water molecules around the this compound ion. nih.govresearchgate.net For instance, simulations have shown that each this compound oxygen atom is, on average, coordinated to a certain number of water molecules, and the first-shell mean ligand residence time can be evaluated. nih.gov These simulations can provide a detailed picture of the embedding of the this compound ion in the solvent. nih.gov
AIMD is particularly useful for studying interactions at interfaces and in solution where the electronic structure changes dynamically. It can capture weak interactions crucial for accurately portraying conformational changes and interactions in complex systems. acs.org While computationally intensive, advancements are being made to improve the efficiency of AIMD, such as using on-the-fly basis set extrapolation. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the properties or activities of chemicals based on their molecular structure. While QSAR is more commonly associated with predicting toxicity, the principles can be extended to predict the environmental fate of chemicals, including their persistence, degradation, and transport, based on their structural characteristics.
QSAR models aim to establish a relationship between the structural descriptors of a chemical and its observed activity or property. ecetoc.org In the context of environmental fate, QSARs can be used to estimate parameters relevant to how a chemical behaves in the environment, such as its octanol-water partition coefficient (Kow), which influences its distribution between water and organic matter, or its biodegradability. ecetoc.org These models can be particularly useful for assessing the environmental fate of chemicals in the early stages of development, even before synthesis, offering a fast and cost-effective screening method. ecetoc.org
While the provided search results specifically mention QSAR for predicting the toxicity of heavy metals like chromium plos.org, the underlying methodology involves correlating chemical structure with an endpoint, which can be adapted to environmental fate properties. QSAR models for environmental fate endpoints are discussed in the scientific literature and regulatory contexts. ecetoc.orgresearchgate.net The development and application of QSARs for environmental fate involve using large datasets of experimental results and employing statistical or mechanistic approaches to build predictive models. ecetoc.org The accuracy and reliability of QSAR models depend on the quality of the data and the appropriateness of the chosen descriptors and statistical methods. researchgate.net
Future Research Trajectories and Interdisciplinary Challenges in Chromate Chemistry
Multiscale Modeling and Experimental Integration for Predictive Understanding
Achieving a predictive understanding of chromate (B82759) behavior in various systems requires the integration of multiscale modeling and experimental approaches ampp.orgcdmf.org.br. This involves developing computational models that can simulate chemical and physical processes occurring at different scales, from the molecular level to the macroscopic behavior of materials and environmental systems ampp.org.
Multiscale models can help predict the environmental effects of materials and the lifetime of infrastructure by simulating degradation processes ampp.org. For this compound, modeling can aid in understanding its adsorption mechanisms on mineral surfaces, which is crucial for predicting its mobility and fate in soils and water acs.orgacs.orgresearchgate.net. For example, surface complexation models are used to describe this compound adsorption on iron oxides, although the exact mechanisms can still be debated acs.orgacs.org.
Integrating experimental data, including high-throughput experiments, with computational models like machine learning algorithms is a promising avenue for discovering new this compound alternatives and predicting material properties researchgate.netukri.org. This combined approach can accelerate the identification and validation of potential replacements for toxic this compound corrosion inhibitors researchgate.net.
Challenges in this area include the difficulty in modeling all relevant processes and linking different length and time scales effectively ampp.org. There is also a need for robust, quantitative, and predictive test methods that can be used to evaluate the performance of both this compound and this compound-free systems dtic.mil.
Elucidating Complex Biogeochemical Feedback Loops Involving this compound
This compound participates in complex biogeochemical cycles in the environment, and understanding the feedback loops within these cycles is critical for predicting its environmental fate and impact ucmerced.eduoxfordre.com. Chromium exists primarily in two oxidation states in the environment: the mobile and toxic hexavalent chromium (Cr(VI), including this compound and dithis compound) and the less mobile and less toxic trivalent chromium (Cr(III)) epa.govepa.govresearchgate.netresearchgate.net.
Redox transformations between Cr(VI) and Cr(III) are central to this compound biogeochemistry researchgate.nettandfonline.com. The reduction of Cr(VI) to Cr(III) is environmentally favorable as it decreases toxicity and mobility epa.gov. This reduction can be mediated by various natural reductants, including ferrous iron and soil organic matter epa.govepa.gov. Conversely, the oxidation of Cr(III) to Cr(VI) is possible under certain conditions, primarily by manganese dioxides epa.govresearchgate.net.
Biogeochemical feedback loops can involve the interaction of chromium with other element cycles, such as the carbon, nitrogen, and manganese cycles copernicus.orgescholarship.org. For instance, microbial activity plays a significant role in this compound reduction nih.gov. Understanding how changes in environmental conditions (e.g., pH, redox potential, presence of organic matter) influence these microbial and geochemical transformations is crucial epa.govresearchgate.nettandfonline.com.
Future research needs to focus on quantifying these complex interactions and feedback loops to improve predictive models of this compound behavior in diverse environmental settings ucmerced.eduoxfordre.com. This includes understanding the factors that influence the rate of Cr(VI) reduction and the potential for reoxidation of Cr(III) epa.govepa.gov.
Sustainable Management and Circular Economy Principles for Chromium Resources
Given the widespread use of chromium and the environmental burden associated with its mining and processing, sustainable management and the application of circular economy principles are increasingly important sustainability-directory.comicdacr.com. This involves minimizing waste, maximizing resource efficiency, and recovering chromium from waste streams sustainability-directory.comicdacr.comnih.govresearchgate.net.
Chromium recovery from industrial waste, such as from the leather tanning and electroplating industries, prevents environmental release and conserves primary resources sustainability-directory.comnih.govresearchgate.net. Technologies like ion exchange and membrane filtration can be used to capture chromium from wastewater for reuse sustainability-directory.com. Recovered chromium can potentially be returned to production processes, reducing the demand for virgin chromite ore sustainability-directory.comresearchgate.net.
Future research in this area includes developing more efficient and environmentally friendly chromium recovery processes, evaluating the sustainability of these processes through life cycle assessments, and exploring innovative ways to reuse recovered chromium nih.govresearchgate.net. The goal is to transition from traditional waste management approaches to a system that values chromium as a resource, embedded within a circular economy framework sustainability-directory.com.
Q & A
Q. What purification methods are effective for isolating bacterial chromate reductases, and how do they impact enzyme activity?
Bacterial this compound reductases (e.g., from Pseudomonas putida) can be purified using ammonium sulfate precipitation (55–70% saturation), anion-exchange chromatography (DEAE Sepharose CL-6B), chromatofocusing (Polybuffer exchanger 94), and gel filtration (Superose 12 HR 10/30). These steps achieve >600-fold purification. Enzyme activity is NADH/NADPH-dependent, with optimal activity at 80°C and pH 4. Kinetic parameters (e.g., Km = 374 μM, Vmax = 1.72 μmol/min/mg) should be validated via spectrophotometric assays monitoring Cr(VI) reduction .
Q. How can this compound speciation (CrO4<sup>2−</sup>, HCrO4<sup>−</sup>, Cr2O7<sup>2−</sup>) in aqueous solutions be experimentally determined?
Infrared (IR) spectroscopy and X-ray absorption fine structure (XAFS) spectroscopy are critical. IR identifies species-specific νas(CrO3) stretching frequencies, while XAFS provides bond-length resolution (e.g., Cr–O distances: 1.66 Å for CrO4<sup>2−</sup>). Equilibrium constants derived from IR data align with literature values, confirming pH- and concentration-dependent speciation shifts .
Q. What factors influence this compound adsorption on mineral surfaces like goethite (α-FeOOH)?
Adsorption is Langmuir-type, with maximum densities of 2.4 μmol/m<sup>2</sup>. Ionic strength inversely affects adsorption due to competition with background electrolytes. Surface complexation models (e.g., diffuse layer model) calibrated using pH-dependent adsorption isotherms (pH 3–10) are recommended for mechanistic insights .
Q. How do experimental parameters (e.g., Pb(NO3)2 concentration) affect lead this compound synthesis yield and particle size?
Co-precipitation methods show that increasing Pb(NO3)2 concentration (2–10%) enhances this compound precipitation from 60.7% to 97.62%. Temperature (30–80°C) and mixing rates (e.g., 350 rpm) further refine particle diameter. Optimization requires response surface methodology (RSM) to model multi-variable interactions .
Advanced Research Questions
Q. How do enzymatic mechanisms of this compound reductases like ChrR and YieF differ in ROS generation and Cr(III) yield?
ChrR (from P. putida) transiently generates flavin semiquinones and reactive oxygen species (ROS) during one-electron transfer, but ultimately reduces Cr(VI) to Cr(III) (kcat/Km ≈ 2×10<sup>4</sup> M<sup>−1</sup>·s<sup>−1</sup>). YieF (from E. coli) employs a four-electron transfer mechanism, minimizing ROS. Mutagenesis studies reveal ChrR’s protective role against this compound toxicity, making it preferable for bioremediation despite ROS trade-offs .
Q. Why do discrepancies arise in this compound adsorption models when comparing laboratory data to field conditions?
Lab studies often use pure goethite, while natural systems involve competing ligands (e.g., oxalate) and heterogeneous mineralogy. Advanced models integrating ternary surface complexes (e.g., ≡Fe–CrO4–oxalate) and site-specific binding constants improve field relevance. Discrepancies in Kd values highlight the need for ionic-strength-adjusted calibration .
Q. What epigenetic changes distinguish this compound-induced lung cancers from non-chromate lung cancers?
this compound-exposed cancers exhibit hypermethylation of tumor suppressor genes (APC: 86%, hMLH1: 28%, p16: 33%) versus non-chromate cancers (APC: 44%, hMLH1: 0%). Methylation indices (MI) correlate with exposure duration (MI = 0.42 for ≥15 years). Nested methylation-specific PCR and immunohistochemical validation (e.g., p16 protein loss) are essential for causal inference .
Q. How do solubility and carcinogenicity data for lead this compound (PbCrO4) conflict with its regulatory classification?
Despite low solubility (LD50 = 5,000 mg/kg in rats), PbCrO4’s carcinogenicity (IARC Group 1) stems from chronic inhalation of particulate Cr(VI). Mechanistic studies must distinguish between solubility-limited acute toxicity and long-term genomic instability from Cr(VI) redox cycling .
Methodological Guidance
- Data Contradictions : Reconcile enzymatic ROS yields (e.g., ChrR vs. YieF) by comparing in vitro activity assays to in vivo bioremediation efficacy .
- Experimental Design : Use RSM for synthesis optimization and XAFS/IR for structural validation .
- Ethical Compliance : Adopt low-dust synthesis protocols and PPE for handling this compound compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
